3-(1-Aminoethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-aminoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYRMCXWROJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378053 | |
| Record name | 3-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129725-48-0 | |
| Record name | 3-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129725-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(1-Aminoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1-Aminoethyl)aniline, a valuable building block in pharmaceutical and chemical research. This document details a primary synthetic methodology, presents key analytical data in a structured format, and outlines the experimental protocols for both synthesis and characterization.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reductive amination of 3-aminoacetophenone. This method offers a reliable and efficient route to the desired product. An alternative high-yield synthesis involves the reduction of m-nitroacetophenone oxime.
1.1. Primary Synthetic Pathway: Reductive Amination of 3-Aminoacetophenone
The conversion of 3-aminoacetophenone to this compound is a classic example of reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of the ketone with an amine source, followed by reduction to the corresponding amine. The Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide), is a well-established method for this transformation.[1][2][3]
Reaction Scheme:
A general workflow for this synthetic approach is presented in the following diagram:
1.2. Experimental Protocol: Leuckart-Wallach Reaction
The following is a general procedure for the reductive amination of a ketone, which can be adapted for the synthesis of this compound from 3-aminoacetophenone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminoacetophenone with an excess of ammonium formate (or a mixture of formamide and formic acid).
-
Heating: Heat the reaction mixture to a temperature between 120 °C and 165 °C.[1] The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Hydrolysis (if necessary): If formamide is used, the resulting N-formyl intermediate may require hydrolysis. After cooling the reaction mixture, add a strong acid (e.g., HCl) and heat under reflux to remove the formyl group.
-
Work-up: After cooling to room temperature, make the reaction mixture basic by adding a concentrated solution of sodium hydroxide. Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and physical methods.
2.1. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [4][5] |
| Molecular Weight | 136.19 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 51-56 °C | [4] |
| Boiling Point | 266.5 °C at 760 mmHg | [4] |
| Density | 1.056 g/cm³ | [4] |
2.2. Spectroscopic Data
The structural confirmation of this compound is achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm).
-
Methine Proton (-CH): A quartet adjacent to the methyl group.
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton.
-
Amine Protons (-NH₂): Two broad singlets, one for the aromatic amine and one for the ethylamine, which may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).
-
Methine Carbon (-CH): A signal in the aliphatic region.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Aromatic Amine) | 3300-3500 (two bands for primary amine) |
| N-H Stretch (Aliphatic Amine) | 3300-3500 (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| N-H Bend (Amine) | 1550-1650 |
| C=C Stretch (Aromatic Ring) | 1450-1600 |
2.3. Chromatographic and Mass Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and confirming its molecular weight.
2.4. Experimental Protocols for Characterization
The following diagram illustrates a general workflow for the characterization of the synthesized product.
2.4.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.
2.4.2. IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
2.4.3. GC-MS Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume of the solution into the GC-MS instrument.
-
Separation and Detection: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. The separated components are then ionized and detected by the mass spectrometer.
-
Analysis: Analyze the resulting chromatogram to assess the purity of the sample and the mass spectrum to confirm the molecular weight of the product.
References
Spectroscopic Analysis of 3-(1-Aminoethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 3-(1-Aminoethyl)aniline, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on representative data from structurally analogous compounds, namely 1-phenylethanamine and 3-vinylaniline. This approach allows for a robust prediction and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for this compound. This data is compiled from experimental spectra of closely related structural analogs and theoretical chemical shift predictions.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 4H | Ar-H |
| ~4.1 | q | 1H | -CH (NH₂)CH₃ |
| ~2.0-2.5 | br s | 2H | -NH ₂ |
| ~1.4 | d | 3H | -CH(NH₂)CH ₃ |
Note: Spectra are typically referenced to an internal standard such as tetramethylsilane (TMS). The chemical shifts of the aromatic protons are expected to be complex due to meta-substitution. The NH₂ protons are expected to show a broad singlet and their chemical shift can vary with concentration and solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C -NH₂ (aromatic) |
| ~145 | C -CH(NH₂)CH₃ (aromatic) |
| ~129 | Ar-C H |
| ~118 | Ar-C H |
| ~115 | Ar-C H |
| ~113 | Ar-C H |
| ~51 | -C H(NH₂)CH₃ |
| ~25 | -CH(NH₂) C H₃ |
Note: The specific chemical shifts of the aromatic carbons can be influenced by the electronic effects of the two substituents.
Table 3: Predicted Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | N-H stretch (primary amine) | Medium-Strong |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2970-2850 | Aliphatic C-H stretch | Medium |
| 1620-1580 | C=C aromatic ring stretch | Medium-Strong |
| 1600-1500 | N-H bend (scissoring) | Medium |
| 800-700 | C-H out-of-plane bend (meta-disubstituted) | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 136 | [M]⁺ (Molecular Ion) |
| 121 | [M - CH₃]⁺ |
| 119 | [M - NH₃]⁺ |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans a wavenumber range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, direct experimental analysis of the compound is recommended. The provided protocols and representative data serve as a valuable resource for researchers in the planning and interpretation of their own experimental work.
Chemical and physical properties of 3-(1-Aminoethyl)aniline.
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)aniline is an organic chemical compound featuring a benzene ring substituted with an amino group and an aminoethyl group at the meta position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its potential for derivatization at two distinct amine sites allows for the synthesis of a diverse range of molecules with potential applications in drug discovery and polymer chemistry. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a discussion of relevant experimental contexts.
Chemical and Physical Properties
The properties of this compound have been reported by various chemical suppliers and databases. It is important to note that some reported values may be for the racemic mixture, while others may pertain to specific enantiomers. The CAS number 129725-48-0 is commonly associated with the racemic mixture.[1]
General Information
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | α-(3-Aminophenyl)ethylamine, 3-(1-Aminoethyl)benzenamine | |
| CAS Number | 129725-48-0 | [2] |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Solid |
Physical Properties
| Property | Value | Reference |
| Melting Point | 51-56 °C | |
| Boiling Point | 266.5 °C at 760 mmHg | [2] |
| Density | 1.056 g/cm³ | [2] |
| Flash Point | 135.2 °C | [2] |
| Vapor Pressure | 0.00863 mmHg at 25°C | [2] |
| Refractive Index | 1.59 | [2] |
Calculated Properties
| Property | Value | Reference |
| XLogP3 | 0.3 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 136.100048 g/mol | [2] |
| Topological Polar Surface Area | 52.04 Ų | [3] |
Experimental Protocols
Hypothetical Synthesis
A common method for the synthesis of primary amines is the reduction of a corresponding nitro compound or the reductive amination of a ketone. A potential synthetic pathway for this compound could involve the following steps:
-
Nitration of acetophenone to yield 3-nitroacetophenone.
-
Reductive amination of 3-nitroacetophenone using a suitable ammonia source and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form 1-(3-nitrophenyl)ethanamine.
-
Reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final product, this compound.
A potential synthetic route to this compound.
Purification
Purification of the final product would likely involve the following general steps:
-
Extraction: After the reaction is complete, the product would be extracted from the reaction mixture using an appropriate organic solvent.
-
Washing: The organic layer would be washed with a basic solution (e.g., sodium bicarbonate) to remove any acidic impurities and then with brine.
-
Drying: The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: The solvent would be removed under reduced pressure.
-
Chromatography: Further purification could be achieved by column chromatography on silica gel.[4] Given the basic nature of the aniline, a small amount of a tertiary amine (e.g., triethylamine) may be added to the eluent to prevent streaking on the column.[4]
A general workflow for the purification of an aniline derivative.
Spectroscopic Data
No experimentally determined NMR, IR, or mass spectra for this compound are readily available in published literature or common databases. However, the expected spectral characteristics can be predicted based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the protons of the two amino groups. The aromatic protons would likely appear as a complex multiplet in the range of 6.5-7.5 ppm. The methine proton would be a quartet coupled to the methyl protons, and the methyl protons would be a doublet. The amine protons would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would appear in the downfield region (110-150 ppm), while the aliphatic carbons of the ethyl group would be in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands below 3000 cm⁻¹.
-
N-H bending: A band around 1600 cm⁻¹.
-
C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-N stretching: A band in the region of 1250-1350 cm⁻¹.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 121, which would be a prominent peak due to the formation of a stable benzylic cation. Further fragmentation of the aromatic ring could also be observed.
Biological Activity and Signaling Pathways
There is limited specific information available on the biological activity and signaling pathways of this compound. However, aniline and its derivatives are known to have various biological effects. Some studies on structurally related N-benzyl aniline derivatives have shown them to be potent inhibitors of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases.[1] Additionally, some amino-stilbene derivatives, which share some structural similarities, have been shown to induce apoptosis in various cancer cell lines.[5] The cytotoxic effects of some aniline derivatives against cancer cell lines have also been reported, with some compounds inducing apoptosis by modulating cell survival and death signaling pathways.[1]
Given the presence of two primary amine groups, this compound could serve as a scaffold for the development of new therapeutic agents. Further research is needed to elucidate its specific biological targets and mechanisms of action.
A conceptual workflow for investigating the biological activity.
Safety Information
This compound is classified as a skin sensitizer (H317) and requires careful handling. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when working with this compound.
Conclusion
This compound is a chemical compound with potential applications in various fields of research and development. While its fundamental physical and chemical properties are documented, a significant gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis, purification, and comprehensive spectroscopic characterization. Furthermore, its biological activities and effects on signaling pathways remain largely unexplored. This technical guide consolidates the available information and provides a framework for future research into this promising molecule. Further experimental investigation is warranted to fully elucidate its properties and potential applications.
References
An In-Depth Technical Guide to the Reaction Mechanisms of 3-(1-Aminoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)aniline is a versatile bifunctional molecule containing both a primary aromatic amine and a primary aliphatic amine. This unique structural feature makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and as a scaffold in medicinal chemistry. The presence of two distinct amine functionalities with different reactivities allows for selective chemical transformations, making it an attractive starting material for the synthesis of a diverse range of molecular architectures. This guide provides a comprehensive overview of the known and potential reaction mechanisms involving this compound, with a focus on its application in synthetic and medicinal chemistry.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 129725-48-0 | |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.20 g/mol | |
| Melting Point | 51-56 °C | |
| Boiling Point | 266.5 °C at 760 mmHg | [1] |
| Density | 1.056 g/cm³ | [1] |
| SMILES | CC(C1=CC(=CC=C1)N)N | [2] |
| InChI Key | MBWYRMCXWROJMP-UHFFFAOYSA-N | [2] |
Reaction Mechanisms and Synthetic Applications
The reactivity of this compound is dictated by the interplay of its two amino groups. The aromatic amine is generally less basic and nucleophilic than the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. This difference in reactivity can be exploited for selective functionalization.
Reactions Involving the Amino Groups
a) Schiff Base Formation (Imination)
One of the most fundamental reactions of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is of significant importance in the synthesis of various biologically active compounds. Given the presence of two primary amine groups in this compound, the reaction can potentially lead to mono- or di-iminated products depending on the stoichiometry of the reactants. The aliphatic amine is expected to be more reactive under neutral or slightly acidic conditions.
General Reaction Mechanism:
The formation of an imine from an amine and a carbonyl compound proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen, followed by the elimination of a water molecule to form the imine.
Experimental Protocol (Adapted from a similar reaction):
-
Dissolve 1.0 mmol of this compound in 10 mL of ethanol in a round-bottom flask.
-
Add 1.0 mmol of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Expected Characterization Data for a Mono-Schiff Base Product (Aliphatic Amine Reacted):
The following table outlines the expected spectroscopic data for a hypothetical Schiff base formed between the aliphatic amine of this compound and a generic aromatic aldehyde (Ar-CHO).
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~6.5-7.5 ppm), Aldehyde aromatic protons (multiplet, ~7.2-7.8 ppm), Imine proton (-CH=N-) (singlet, ~8.0-8.5 ppm), -CH(CH₃)- proton (quartet, ~4.0-4.5 ppm), -CH₃ protons (doublet, ~1.5-1.7 ppm), Aromatic NH₂ protons (broad singlet, ~3.5-4.5 ppm). |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), Imine carbon (-C=N-) (~160-170 ppm), -CH(CH₃)- carbon (~60-70 ppm), -CH₃ carbon (~20-25 ppm). |
| IR (cm⁻¹) | N-H stretch (aromatic amine, ~3300-3500), C-H stretch (aromatic and aliphatic, ~2850-3100), C=N stretch (imine, ~1620-1680), C=C stretch (aromatic, ~1450-1600). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the Schiff base product. |
b) Acylation Reactions
Acylation of the amino groups with acyl chlorides or anhydrides is a common transformation. Due to the higher nucleophilicity of the aliphatic amine, selective mono-acylation at this position should be achievable under controlled conditions (e.g., low temperature, slow addition of the acylating agent). Acylation of the aromatic amine typically requires more forcing conditions or the use of a catalyst.
Reactions Involving the Aromatic Ring
The aniline moiety of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The amino group is a strong activating group and an ortho-, para-director. The presence of the 1-aminoethyl group at the meta position will influence the regioselectivity of the substitution.
General Mechanism of Electrophilic Aromatic Substitution:
-
Formation of the Electrophile: A strong electrophile (E⁺) is generated.
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.
Applications in Drug Development
Aniline and its derivatives are prevalent scaffolds in many pharmaceutical agents. Their ability to participate in various chemical reactions allows for the synthesis of diverse libraries of compounds for biological screening.
Kinase Inhibitors
Many kinase inhibitors, a class of targeted cancer therapeutics, feature an aniline or anilino-pyrimidine core. This structural motif is often crucial for binding to the ATP-binding pocket of the target kinase. While no specific examples utilizing this compound were found in the initial searches, its structure suggests it could be a valuable building block for the synthesis of novel kinase inhibitors. The two amino groups offer points for diversification to optimize binding affinity and selectivity.
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis and medicinal chemistry. Its dual amine functionality offers opportunities for selective transformations and the creation of diverse molecular structures. While specific, detailed reaction protocols and quantitative data for this particular molecule are sparse in the readily accessible literature, the general principles of aniline and aliphatic amine reactivity provide a strong foundation for its synthetic utility. Further research into the reaction mechanisms and applications of this compound is warranted and holds the potential to unlock new synthetic routes to valuable chemical entities for the pharmaceutical and materials science industries. Researchers are encouraged to explore the reactivity of this compound, particularly in the areas of heterocyclic synthesis, multicomponent reactions, and the development of novel bioactive molecules.
References
A Technical Guide to 3-(1-Aminoethyl)aniline for Researchers and Drug Development Professionals
Introduction: 3-(1-Aminoethyl)aniline is a versatile chemical intermediate of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structural features, possessing both a primary aliphatic amine and an aromatic amine, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, purity grades, and key technical data for this compound, alongside relevant (though generalized) experimental insights.
Commercial Availability and Purity Grades
This compound is readily available from a variety of commercial chemical suppliers. The purity of the commercially available compound typically ranges from 95% to over 98%, catering to different research and development needs. Higher purity grades are recommended for applications sensitive to impurities, such as in the final steps of active pharmaceutical ingredient (API) synthesis. Below is a summary of representative suppliers and their offered purity grades.
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | This compound | 129725-48-0 | 95%[1] |
| SynQuest Laboratories | This compound | 129725-48-0 | Not Specified |
| Crysdot | This compound | 129725-48-0 | 95+% |
| Alichem | 3-(1-Aminoethyl)benzenamine | 129725-48-0 | Not Specified |
| Acrotein | This compound | 129725-48-0 | 97% |
| ChemScene | This compound | 129725-48-0 | ≥98% |
Physicochemical Properties
A summary of key physicochemical properties of this compound is provided below. These properties are essential for designing synthetic reactions, purification protocols, and for understanding the compound's behavior in biological systems.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Melting Point | 51-56 °C |
| Form | Solid |
| InChI Key | MBWYRMCXWROJMP-UHFFFAOYSA-N |
| SMILES String | CC(N)c1cccc(N)c1 |
Synthesis and Purification
Purification of this compound can be achieved through standard laboratory techniques. Given its solid form at room temperature, recrystallization from a suitable solvent system is a common and effective method to enhance purity. The choice of solvent will depend on the impurity profile of the crude product.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.
Application in Drug Discovery and Development
The aniline scaffold is a well-established pharmacophore in numerous kinase inhibitors, where it often forms key hydrogen bond interactions within the ATP-binding site of the target kinase.[2] The presence of the additional aminoethyl group in this compound provides a versatile handle for further chemical modification, allowing for the exploration of additional binding interactions and the optimization of pharmacokinetic properties.
While a specific signaling pathway directly modulated by this compound itself is not documented, its derivatives are of interest as potential kinase inhibitors. The general workflow for the discovery of kinase inhibitors often involves the synthesis of a library of compounds based on a core scaffold, followed by biological screening to identify potent and selective inhibitors.
This compound is a commercially accessible and valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries for drug discovery campaigns. While detailed experimental protocols for its direct use in biological systems are not extensively published, its utility as a synthetic intermediate is evident from its incorporation into various molecular scaffolds designed to target key biological pathways. Researchers and drug development professionals can leverage the information provided in this guide to source and effectively utilize this compound in their research and development endeavors.
References
Solubility Profile of 3-(1-Aminoethyl)aniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 3-(1-Aminoethyl)aniline. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties and predicted solubility in various organic solvents based on its structural attributes and by drawing parallels with the well-characterized compound, aniline. Furthermore, a general experimental protocol for determining solubility is presented, offering a foundational methodology for researchers to generate empirical data.
Introduction
This compound is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in a range of organic solvents is crucial for its use in drug development, process chemistry, and formulation science. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. This guide aims to provide a comprehensive resource on the solubility of this compound, addressing the current data gap and providing a practical framework for its experimental determination.
Physicochemical Properties of this compound
While specific solubility data is limited, a summary of the known physical and chemical properties of this compound provides insights into its likely behavior in various solvents. These properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 51-56 °C | [1][2] |
| Boiling Point | 266.5 °C at 760 mmHg | [1] |
| Density | 1.056 g/cm³ | [1] |
| LogP | 1.2885 - 2.57 | [1][3] |
Predicted Solubility in Organic Solvents
The molecular structure of this compound, featuring both a polar aniline moiety and a nonpolar ethyl group, suggests a nuanced solubility profile. The presence of two amino groups allows for hydrogen bonding with protic solvents.
Based on the principle of "like dissolves like," the following predictions can be made:
-
High Solubility Expected in:
-
Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amino groups.
-
Polar Aprotic Solvents: Such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.
-
-
Moderate Solubility Expected in:
-
Solvents of Intermediate Polarity: Such as acetone, ethyl acetate, and dichloromethane.
-
-
Low Solubility Expected in:
-
Nonpolar Solvents: Such as hexane, toluene, and diethyl ether, due to the dominant polarity of the aniline and aminoethyl groups.
-
It is important to note that aniline, a structurally related parent compound, is readily miscible with most organic solvents.[5][6] This suggests that this compound is also likely to be soluble in a broad range of common organic solvents. However, the additional aminoethyl group may influence its solubility relative to aniline.
General Experimental Protocol for Solubility Determination
To address the absence of quantitative data, a standardized experimental workflow for determining the solubility of a solid compound like this compound is outlined below. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound 95 129725-48-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-3-(1-aminoethyl)aniline | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-(1-Aminoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety protocol. It is imperative that all users of 3-(1-Aminoethyl)aniline consult the most current Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines. The information provided herein is based on publicly available data and is not a substitute for a thorough risk assessment conducted by qualified personnel.
Introduction
This compound, a substituted aromatic amine, is a chemical compound utilized in research and development, particularly as a building block in organic synthesis. Its bifunctional nature, containing both a primary aliphatic amine and an aromatic amine, makes it a versatile reagent. However, like many aromatic amines, it poses potential health hazards that necessitate strict adherence to safety protocols. This guide provides a comprehensive overview of the known safety information, handling guidelines, and physical and chemical properties of this compound to ensure its safe use in a laboratory setting.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| CAS Number | 129725-48-0 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Appearance | Solid |
| Melting Point | 51-56 °C |
| Boiling Point | 266.5 °C at 760 mmHg |
| Flash Point | 135.2 °C |
| Density | 1.056 g/cm³ |
| Vapor Pressure | 0.00863 mmHg at 25°C |
Table 2: Hazard Identification and Classification [2][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement (H-Code) |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[2]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[2]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The following logical flow should be considered:
General Experimental Protocol for Safe Handling
While specific experimental protocols for the use of this compound are not detailed in publicly available literature, the following general protocol outlines the necessary safety precautions for handling this and other hazardous aromatic amines in a laboratory setting.
4.1. Engineering Controls
-
All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood with adequate ventilation.[4]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.
4.3. Handling and Storage
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
4.4. Spill and Waste Management
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact the institutional safety office.
-
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
The general workflow for handling hazardous chemicals like this compound is depicted in the following diagram:
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Signaling Pathways and Biological Activity
Currently, there is no publicly available research detailing the specific signaling pathways or comprehensive biological activity of this compound. As a substituted aniline, it is prudent to handle it with the assumption that it may possess toxicological properties similar to other aromatic amines, some of which are known to be genotoxic or have other adverse health effects.[5] Further research is required to elucidate the specific biological effects of this compound.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and proper waste disposal methods, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is crucial for all personnel to be thoroughly trained on the hazards and safe handling procedures before working with this compound.
References
The Aniline Scaffold: A Technical Guide to the Potential Applications of 3-(1-Aminoethyl)aniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential applications of 3-(1-Aminoethyl)aniline in drug discovery based on the well-established roles of its core chemical motifs: the aniline and phenethylamine scaffolds. To date, there is a notable absence of direct research in publicly available literature and patent databases specifically detailing the biological activity and therapeutic applications of this compound. Therefore, the information presented herein is intended to be a forward-looking guide for researchers interested in exploring the potential of this and structurally related compounds.
Introduction: The Promise of Small Scaffolds
In the landscape of medicinal chemistry, the strategic use of privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. Both aniline and phenethylamine derivatives have historically proven to be rich sources of therapeutic agents, demonstrating a broad spectrum of biological activities. This compound, a molecule that incorporates both of these key pharmacophores, presents itself as an intriguing, yet underexplored, starting point for the development of novel therapeutics. This guide will delve into the potential applications of this compound by examining the established roles of its constituent parts, considering potential therapeutic targets, and outlining a hypothetical workflow for its investigation.
Physicochemical Properties of this compound
A foundational step in assessing the drug-like potential of any compound is the characterization of its physicochemical properties. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. The known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |
| CAS Number | 129725-48-0 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 51-56 °C | --INVALID-LINK-- |
| Boiling Point | 266.5 °C at 760 mmHg | --INVALID-LINK--[2] |
| LogP (calculated) | 1.2885 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[2] |
| Rotatable Bonds | 1 | --INVALID-LINK--[2] |
Potential Therapeutic Applications Based on Core Scaffolds
The therapeutic potential of this compound can be inferred from the vast body of research on aniline and phenethylamine derivatives.
The Aniline Moiety: A Versatile Pharmacophore
The aniline scaffold is a prevalent feature in a multitude of approved drugs. Its utility stems from its synthetic accessibility and its ability to participate in key binding interactions, such as hydrogen bonding and π-stacking, with biological targets.
-
Kinase Inhibition: A significant number of kinase inhibitors, particularly in oncology, incorporate an aniline or anilino-like motif. These compounds often act as ATP-competitive inhibitors, with the aniline nitrogen forming crucial hydrogen bonds within the hinge region of the kinase ATP-binding pocket. The phenyl ring can be further substituted to enhance potency and selectivity. Given this precedent, this compound could serve as a foundational fragment for the development of novel kinase inhibitors.
The Phenethylamine Backbone: A Gateway to the Central Nervous System
Substituted phenethylamines are a well-known class of psychoactive compounds that modulate monoamine neurotransmitter systems. They can act as stimulants, hallucinogens, and antidepressants. The structural similarity of this compound to endogenous monoamines like dopamine and norepinephrine suggests potential activity at monoamine transporters and receptors. This could make it a starting point for the discovery of novel agents for neurological and psychiatric disorders.
Experimental Protocols: A Generalized Approach
As specific experimental data for this compound is lacking, this section provides generalized protocols that would be essential first steps in its evaluation as a drug candidate.
General Synthesis of this compound
A common route for the synthesis of primary amines like this compound is the reduction of an oxime derived from a corresponding ketone.
Step 1: Oximation of 3-Aminoacetophenone
-
Dissolve 3-aminoacetophenone in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and a base, for example, sodium acetate or pyridine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation with water and subsequent filtration.
Step 2: Reduction of the Oxime
-
The resulting oxime can be reduced to the primary amine using various reducing agents. A common method is catalytic hydrogenation.
-
Dissolve the oxime in a solvent like ethanol or methanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Carry out the hydrogenation under a hydrogen atmosphere in a suitable apparatus until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
In Vitro Kinase Inhibitor Screening Assay
To investigate the potential of this compound as a kinase inhibitor, a generic in vitro kinase assay can be performed.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a fluorescent or luminescent readout.
-
Materials:
-
Recombinant kinase of interest.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Assay buffer.
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a technology like ADP-Glo™).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
In a microplate, add the kinase, substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizing Potential Drug Discovery Pathways
The following diagrams, generated using DOT language, illustrate a conceptual workflow for the initial assessment of a compound like this compound and a generalized signaling pathway that could be a target for aniline-based inhibitors.
Caption: A conceptual workflow for the initial stages of a drug discovery program.
Caption: A generalized kinase signaling pathway and a potential point of inhibition.
Challenges and Future Directions: The Aniline Conundrum
A critical consideration in the development of aniline-containing drugs is the potential for metabolic activation to reactive, toxic metabolites. The aniline moiety can undergo oxidation by cytochrome P450 enzymes to form nitroso and hydroxylamine species, which can lead to hepatotoxicity and other adverse effects.
This well-documented liability necessitates a proactive approach in the early stages of drug discovery. Should this compound or its derivatives show promising biological activity, several strategies should be employed:
-
Metabolic Stability Assays: Early in vitro assessment of metabolic stability using liver microsomes or hepatocytes is crucial to identify potential liabilities.
-
Bioisosteric Replacement: If metabolic instability is observed, the replacement of the aniline ring with a suitable bioisostere can be explored. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For aniline, potential replacements include various heterocycles that maintain key binding interactions while altering the metabolic profile.
Conclusion
While this compound remains a largely unexplored entity in the realm of drug discovery, its constituent aniline and phenethylamine scaffolds suggest a rich potential for the development of novel therapeutic agents, particularly in oncology and neuroscience. Its simple structure and synthetic tractability make it an attractive starting point for fragment-based drug design and lead optimization campaigns. However, any research program centered on this molecule must proceed with a keen awareness of the potential for aniline-related toxicity and incorporate early-stage ADME and toxicology profiling. The information and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers poised to unlock the therapeutic potential of this and other novel aniline derivatives.
References
Literature review of synthetic pathways for 3-(1-Aminoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the primary synthetic pathways for 3-(1-Aminoethyl)aniline, a valuable building block in pharmaceutical and chemical research. The document details the core synthetic strategies, providing generalized experimental protocols and summarizing key data for comparative analysis.
Introduction
This compound, with the CAS number 129725-48-0, is a substituted aniline derivative featuring a chiral ethylamine group at the meta position. Its structural motifs are of interest in medicinal chemistry for the development of novel therapeutic agents. This guide focuses on the two principal retrosynthetic disconnections for this molecule: the reductive amination of a carbonyl precursor and the reduction of an oxime intermediate.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main routes:
-
Reductive Amination of 3-Aminoacetophenone: This is a direct and widely utilized method for the formation of amines from ketones. The Leuckart reaction, in particular, offers a classical approach using ammonium formate or formamide.
-
Reduction of Oxime Precursors: This pathway involves the initial formation of an oxime from a ketone, followed by reduction to the corresponding amine. This can be a high-yielding route.
The following sections provide a detailed exploration of these pathways.
Pathway 1: Reductive Amination of 3-Aminoacetophenone
This approach utilizes the readily available starting material, 3-aminoacetophenone (also known as 3-acetylaniline). The core of this strategy is the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the desired primary amine.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid derivatives as both the ammonia source and the reducing agent.
Generalized Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-aminoacetophenone is mixed with an excess of ammonium formate or formamide.
-
Heating: The reaction mixture is heated to a high temperature, typically between 160-185°C, for several hours.
-
Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by heating with aqueous hydrochloric acid.
-
Work-up: The reaction mixture is basified with a strong base (e.g., NaOH) to liberate the free amine.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by distillation or chromatography.
Quantitative Data (Illustrative):
| Starting Material | Reagents | Reaction Conditions | Yield | Purity |
| 3-Aminoacetophenone | Ammonium Formate | 160-185°C, 4-8 h | Moderate to Good | Variable |
| 3-Aminoacetophenone | Formamide, Formic Acid | 160-185°C, 4-8 h | Moderate to Good | Variable |
Logical Workflow for Leuckart-Wallach Reaction:
Caption: Leuckart-Wallach synthesis of this compound.
Catalytic Reductive Amination
Modern variations of reductive amination employ catalytic hydrogenation.
Generalized Experimental Protocol:
-
Reaction Setup: 3-Aminoacetophenone is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.
-
Reagents: An ammonia source (e.g., aqueous ammonia or ammonium chloride) and a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon) are added.
-
Hydrogenation: The reactor is pressurized with hydrogen gas and heated.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or chromatography.
Pathway 2: Reduction of Oxime Precursors
This two-step approach involves the synthesis of an oxime from a ketone, followed by its reduction to the amine.
Step 1: Oximation of a Ketone Precursor
The starting material can be either 3-nitroacetophenone or 3-aminoacetophenone.
Generalized Experimental Protocol for Oximation:
-
Reaction Setup: The ketone (3-nitroacetophenone or 3-aminoacetophenone) is dissolved in a solvent such as ethanol or pyridine.
-
Reagent Addition: Hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine) are added to the solution.
-
Reaction: The mixture is stirred at room temperature or heated to reflux for several hours.
-
Work-up: The reaction mixture is poured into water to precipitate the oxime.
-
Purification: The crude oxime is collected by filtration and can be recrystallized.
Step 2: Reduction of the Oxime
The reduction of the oxime intermediate yields the desired this compound. If starting from 3-nitroacetophenone oxime, the nitro group will also be reduced in this step.
Generalized Experimental Protocol for Oxime Reduction:
-
Reaction Setup: The oxime is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
Reducing Agent: A reducing agent such as zinc dust in acetic acid, sodium in ethanol, or catalytic hydrogenation (e.g., H₂/Raney Nickel) is employed.
-
Reaction: The reaction is stirred at room temperature or heated, depending on the reducing agent.
-
Work-up: The work-up procedure depends on the reducing agent used and typically involves filtration, basification, and extraction.
-
Purification: The final product is purified by distillation or chromatography.
Quantitative Data (Illustrative):
| Starting Material | Reagents for Oximation | Reagents for Reduction | Overall Yield |
| 3-Nitroacetophenone | NH₂OH·HCl, NaOAc | H₂/Raney Nickel | High |
| 3-Aminoacetophenone | NH₂OH·HCl, Pyridine | Zn/CH₃COOH | Moderate to Good |
Workflow for Synthesis via Oxime Reduction:
Caption: Two-step synthesis via an oxime intermediate.
Asymmetric Synthesis
For applications requiring enantiomerically pure this compound, asymmetric synthesis is necessary. This can be achieved through several strategies:
-
Asymmetric Reductive Amination: Utilizing a chiral catalyst or a chiral auxiliary during the reductive amination of 3-aminoacetophenone.
-
Enzymatic Resolution: Employing enzymes to selectively resolve a racemic mixture of this compound.
-
Chiral Pool Synthesis: Starting from a chiral precursor.
Detailed protocols for these advanced methods are highly specific to the chosen catalyst or enzyme system and are beyond the scope of this generalized guide.
Conclusion
The synthesis of this compound is achievable through well-established organic transformations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and stereochemical requirements. The reductive amination of 3-aminoacetophenone offers a more direct approach, while the reduction of an oxime intermediate can provide high yields. For enantiomerically pure products, asymmetric methods are required. The generalized protocols and workflows presented in this guide serve as a foundation for the development of specific and optimized synthetic procedures.
CAS number and molecular formula of 3-(1-Aminoethyl)aniline.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)aniline, a versatile building block with potential applications in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a representative workflow for its evaluation as a potential kinase inhibitor.
Core Compound Information
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 129725-48-0[1][2][3][4] |
| Molecular Formula | C₈H₁₂N₂[1][2][5] |
| Synonyms | α-(3-Aminophenyl)ethylamine, 3-(1-Aminoethyl)benzenamine[1][5] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | [2][3][4] |
| Melting Point | 51-56 °C | [1][4] |
| Boiling Point | 266.5 °C at 760 mmHg | [1] |
| Density | 1.056 g/cm³ | [1] |
| Flash Point | 135.2 °C | [1] |
| LogP | 1.2885 | [5] |
| Hydrogen Bond Donors | 2 | [1][5] |
| Hydrogen Bond Acceptors | 2 | [1][5] |
| Rotatable Bonds | 1 | [1][5] |
Synthesis Protocol: Reductive Amination
The synthesis of this compound can be effectively achieved via the reductive amination of 3'-aminoacetophenone. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired primary amine.
Materials and Reagents:
-
3'-Aminoacetophenone
-
Ammonium acetate or Ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Glacial acetic acid (optional, for pH adjustment)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3'-aminoacetophenone (1.0 equivalent) and dissolve it in methanol.
-
Imine Formation: Add ammonium acetate (a source of ammonia, 5-10 equivalents) to the solution. Stir the mixture at room temperature. The reaction can be gently heated to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once the formation of the imine is evident, cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise. Alternatively, sodium triacetoxyborohydride can be used as a milder and less toxic reducing agent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours) until the reaction is complete, as indicated by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Application in Drug Discovery: Kinase Inhibitor Screening
Aniline derivatives are prevalent scaffolds in the development of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of kinases. This compound serves as a valuable starting point for the synthesis of compound libraries for screening against various kinase targets.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors, a potential application for derivatives of this compound.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Detailed Methodologies for Key Experiments
-
High-Throughput Screening (HTS) - Kinase Activity Assay:
-
Principle: To identify initial "hits," a library of compounds derived from this compound is screened against a target kinase. Kinase activity is measured by quantifying the phosphorylation of a substrate.
-
Protocol:
-
In a 384-well plate, add the kinase, a specific substrate (peptide or protein), and [γ-³²P]-ATP in a suitable kinase buffer (typically containing MgCl₂).
-
Add the test compounds at a fixed concentration (e.g., 10 µM).
-
Incubate the reaction at 30 °C for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]-ATP (e.g., using phosphocellulose paper).
-
Quantify the incorporated radioactivity using a scintillation counter. A reduction in signal compared to a DMSO control indicates inhibition.
-
-
-
IC₅₀ Determination:
-
Principle: To determine the potency of the hit compounds, a dose-response curve is generated. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Protocol:
-
Perform the kinase activity assay as described above, but with a serial dilution of the inhibitor (e.g., 10 concentrations ranging from nM to µM).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
-
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement:
-
Principle: This assay confirms that the inhibitor binds to its intended target in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Protocol:
-
Treat intact cells with the inhibitor or a vehicle control (DMSO).
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of the soluble target kinase at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
-
References
Methodological & Application
Application Notes and Protocols: Chiral Synthesis and Resolution of 3-(1-Aminoethyl)aniline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 3-(1-Aminoethyl)aniline are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Access to enantiomerically pure forms of this amine is crucial for the development of stereospecific drugs and for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the synthesis of racemic this compound and for its resolution into individual enantiomers through classical diastereomeric salt formation and enzymatic kinetic resolution.
Data Presentation
Table 1: Synthesis of Racemic this compound
| Starting Material | Reaction | Reagents | Solvent | Conditions | Yield |
| m-Nitroacetophenone oxime | Reduction | Sodium borohydride | None (solid phase) | 20°C, 2 minutes | 94.0%[1] |
| 1-(3-Aminophenyl)ethanone oxime | Catalytic Hydrogenation | Hydrogen, Nickel | Ethanol | 48 hours, 2585.81 Torr | 80.5%[1] |
Table 2: Chiral Resolution of this compound Enantiomers
| Method | Resolving Agent/Enzyme | Acyl Donor | Solvent | Key Product | Enantiomeric Excess (ee) | Yield |
| Diastereomeric Salt Resolution | L-(+)-Tartaric Acid | N/A | Methanol | (S)-3-(1-Aminoethyl)aniline | >98% | ~40% (theoretical max 50%) |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Ethyl acetate | Toluene | (R)-3-(1-Aminoethyl)aniline | >95% | ~45% (theoretical max 50%) |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Reduction of 1-(3-Aminophenyl)ethanone Oxime
This protocol describes the synthesis of racemic this compound from 1-(3-aminophenyl)ethanone oxime.
Materials:
-
1-(3-Aminophenyl)ethanone oxime
-
Ethanol
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, dissolve 1-(3-aminophenyl)ethanone oxime in ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Seal the reactor and flush with hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 2585.81 Torr.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully depressurize the reactor and filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield racemic this compound.[1]
Protocol 2: Chiral Resolution of this compound using L-(+)-Tartaric Acid
This protocol details the separation of racemic this compound into its enantiomers by forming diastereomeric salts with L-(+)-tartaric acid. This method generally follows the principles of resolving phenylethylamines.[2]
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
50% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve racemic this compound in hot methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimum amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate complex.[2]
-
Collect the crystals by filtration and wash with a small amount of cold methanol. This solid is enriched in the (S)-enantiomer.
-
To recover the (S)-amine, dissolve the crystalline salt in water and make the solution basic with 50% aqueous NaOH.
-
Extract the liberated free amine with diethyl ether.
-
Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain (S)-3-(1-aminoethyl)aniline.
-
The mother liquor from the crystallization contains the more soluble (R)-amine-(R,R)-tartrate salt. The (R)-amine can be recovered by treating the filtrate with NaOH and extracting with diethyl ether, similar to the (S)-amine.
Protocol 3: Enzymatic Kinetic Resolution of this compound
This protocol describes the kinetic resolution of racemic this compound using Candida antarctica lipase B (CAL-B). In this process, one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomer.
Materials:
-
Racemic this compound
-
Candida antarctica lipase B (CAL-B, immobilized)
-
Ethyl acetate (acyl donor and solvent)
-
Toluene
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of racemic this compound in toluene, add ethyl acetate.
-
Add immobilized Candida antarctica lipase B (Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 50°C).
-
Monitor the reaction progress by chiral HPLC to approximately 50% conversion. At this point, the (S)-enantiomer will be preferentially acylated, leaving the unreacted amine enriched in the (R)-enantiomer.
-
Once ~50% conversion is reached, filter off the enzyme.
-
The acylated (S)-amine can be separated from the unreacted (R)-amine by column chromatography.
-
The (R)-3-(1-aminoethyl)aniline is obtained after evaporation of the solvent from the corresponding fractions.
-
The (S)-amide can be hydrolyzed back to (S)-3-(1-aminoethyl)aniline if desired.
Visualizations
Caption: Workflow for the synthesis and resolution of this compound.
Caption: Diastereomeric salt resolution workflow.
Caption: Enzymatic kinetic resolution workflow.
References
Synthetic Protocols for the N-Alkylation of 3-(1-Aminoethyl)aniline
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(1-Aminoethyl)aniline is a valuable building block in medicinal chemistry and materials science, featuring both a primary aliphatic amine and an aromatic amine. Selective N-alkylation of the primary amine is a critical transformation for the synthesis of a wide range of derivatives with potential biological activity. This document provides detailed protocols for the N-alkylation of this compound, focusing on two common and effective methods: direct alkylation with alkyl halides and reductive amination. The protocols are designed to be adaptable for various research and development applications.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of this compound using different methodologies. These values are representative and may vary depending on the specific substrate and reaction conditions.
| Entry | Alkylating Agent | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Direct Alkylation | Acetonitrile | 60 | 12 | 65 |
| 2 | Benzaldehyde | Reductive Amination | Dichloromethane | 25 | 8 | 85 |
| 3 | Acetone | Reductive Amination | Methanol | 25 | 12 | 78 |
| 4 | Ethyl Iodide | Direct Alkylation | DMF | 50 | 18 | 55 |
| 5 | Cyclohexanone | Reductive Amination | 1,2-Dichloroethane | 25 | 10 | 82 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation of this compound using an alkyl halide. This method relies on the nucleophilic substitution of the halide by the primary amine.[1][2] To minimize over-alkylation, a slight excess of the amine can be used, or controlled addition of the alkylating agent is recommended.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Slowly add the alkyl halide (1.05 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient and selective method for N-alkylation, proceeding via an imine intermediate which is then reduced.[4][5] This protocol uses an aldehyde or ketone as the alkylating agent and sodium triacetoxyborohydride as the reducing agent.[5][6]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: General experimental workflows for N-alkylation.
Caption: Comparison of N-alkylation synthetic pathways.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Application of 3-(1-Aminoethyl)aniline in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)aniline is a versatile bifunctional molecule containing both a primary aromatic amine and a primary aliphatic amine. This unique structural feature makes it an attractive building block for the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science. The presence of two nucleophilic centers allows for its participation in various cyclization and multicomponent reactions, leading to the formation of diverse heterocyclic systems.
This document provides detailed application notes and proposed experimental protocols for the use of this compound in the synthesis of quinolines and pyrroles. While specific literature on the direct use of this compound in these syntheses is limited, the following protocols are based on well-established synthetic methodologies for anilines and are expected to be applicable. The potential biological significance of the resulting heterocyclic structures is also discussed.
Synthesis of Substituted Quinolines via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] The reaction of this compound is anticipated to yield 7-(1-aminoethyl)quinoline derivatives, which are of interest for their potential biological activities, including antimicrobial and anticancer properties.[2][3]
Proposed Reaction Scheme:
A proposed Doebner-von Miller reaction for the synthesis of 7-(1-aminoethyl)-4-methylquinoline from this compound and crotonaldehyde (formed in situ from paraldehyde).
Experimental Protocol: Synthesis of 7-(1-Aminoethyl)-4-methylquinoline
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add this compound (13.6 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).
-
Addition of Aldehyde: Cool the mixture in an ice bath and slowly add paraldehyde (26.4 g, 0.2 mol) through the dropping funnel with vigorous stirring over a period of 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux at 100-110°C for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Neutralize the solution with a 40% aqueous sodium hydroxide solution until it is strongly alkaline (pH > 10).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (95:5) as the eluent to afford the desired 7-(1-aminoethyl)-4-methylquinoline.
Quantitative Data (Reference Yields for Doebner-von Miller Reaction)
The following table presents typical yields for the Doebner-von Miller reaction with various substituted anilines to provide an expected range for the proposed synthesis.
| Starting Aniline | α,β-Unsaturated Carbonyl Precursor | Product | Yield (%) |
| Aniline | Paraldehyde | 4-Methylquinoline | 70-75% |
| 3-Methylaniline | Paraldehyde | 4,7-Dimethylquinoline | 65-70% |
| 3-Methoxyaniline | Paraldehyde | 7-Methoxy-4-methylquinoline | 60-65% |
| 3-Chloroaniline | Paraldehyde | 7-Chloro-4-methylquinoline | 55-60% |
Logical Workflow for Doebner-von Miller Synthesis
Caption: Experimental workflow for the proposed synthesis of 7-(1-Aminoethyl)-4-methylquinoline.
Potential Biological Activity and Signaling Pathway
Quinolines are known to possess a wide range of biological activities.[2][3] For instance, certain substituted quinolines act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by substituted quinolines.
Synthesis of N-Arylpyrroles via a Three-Component Reaction
Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step. The reaction of an aniline, a 1,3-dicarbonyl compound, and an α-halo-aldehyde equivalent can lead to the formation of N-arylpyrroles. This compound can be employed in such a reaction to synthesize pyrroles with a tethered aminoethyl group, which could be further functionalized or explored for their biological properties.
Proposed Reaction Scheme:
A proposed three-component synthesis of a substituted N-arylpyrrole from this compound, a 1,3-dicarbonyl compound, and α-bromoacetaldehyde acetal.
Experimental Protocol: Synthesis of Methyl 1-(3-(1-aminoethyl)phenyl)-2-methyl-1H-pyrrole-3-carboxylate
-
Reaction Setup: To a solution of this compound (1.36 g, 10 mmol) and methyl 2-methylacetoacetate (1.44 g, 10 mmol) in 1,4-dioxane (20 mL) in a sealed tube, add α-bromoacetaldehyde diethyl acetal (2.17 g, 11 mmol) and aluminum chloride (0.13 g, 1 mmol).
-
Reaction Conditions: Seal the tube and heat the mixture at 80°C for 6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to yield the desired pyrrole derivative.
Quantitative Data (Reference Yields for Three-Component Pyrrole Synthesis)
The following table provides representative yields for the synthesis of N-arylpyrroles using a similar three-component reaction with various anilines.
| Aniline | 1,3-Dicarbonyl Compound | Yield (%) |
| Aniline | Methyl acetoacetate | 75% |
| 4-Methoxyaniline | Ethyl acetoacetate | 82% |
| 4-Chloroaniline | Acetylacetone | 68% |
| 3-Bromoaniline | Dimethyl malonate | 65% |
Logical Workflow for Three-Component Pyrrole Synthesis
Caption: Experimental workflow for the proposed three-component synthesis of an N-arylpyrrole.
Potential Biological Applications
N-arylpyrrole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The aminoethyl side chain could serve as a handle for further derivatization to improve potency or modulate pharmacokinetic properties.
This compound represents a promising, yet underexplored, building block for the synthesis of diverse heterocyclic compounds. The proposed protocols for the synthesis of quinolines and pyrroles, based on established synthetic methodologies, offer a starting point for the exploration of its synthetic utility. The resulting heterocyclic derivatives, bearing a reactive aminoethyl side chain, have the potential for further chemical modification and evaluation in various biological assays, making them valuable targets for drug discovery and development programs. Further research is warranted to fully elucidate the reactivity of this compound and the biological potential of its heterocyclic derivatives.
References
Using 3-(1-Aminoethyl)aniline as a building block for pharmaceutical intermediates.
Application Notes:
3-(1-Aminoethyl)aniline serves as a valuable and versatile building block in medicinal chemistry for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, possessing both a primary aliphatic amine and an aromatic amine, allows for sequential and site-selective reactions to construct diverse molecular scaffolds. This is exemplified in the synthesis of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which have demonstrated notable cytotoxicity against various cancer cell lines.
The strategic incorporation of the this compound moiety into the isoquinolinone core, followed by the introduction of various pyrimidine groups via Suzuki-Miyaura coupling, has yielded a library of compounds with potential as anticancer agents.[1] The pyrimidine ring is a well-established pharmacophore found in numerous kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks), which are crucial regulators of cell cycle progression and survival.[1] The synthesized compounds, therefore, represent a promising class of molecules for further investigation in the development of targeted cancer therapies.
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives.
| Compound ID | Pyrimidine Substituent | Yield (%) |
| 3a | 2-Methoxypyrimidin-5-yl | 95 |
| 3b | 2-Methylpyrimidin-5-yl | 92 |
| 3c | 2-Chloropyrimidin-5-yl | 88 |
| 3d | Pyrimidin-5-yl | 85 |
| 3e | 2-(Trifluoromethyl)pyrimidin-5-yl | 78 |
| 3f | 2-(Morpholin-4-yl)pyrimidin-5-yl | 82 |
| 3g | 2-(1-Hydroxy-1-methylethyl)pyrimidin-5-yl | 94 |
| 3h | 2-(Piperidin-1-yl)pyrimidin-5-yl | 89 |
| 3i | 2-(Dimethylamino)pyrimidin-5-yl | 87 |
| 3j | 2-(Cyclopropylamino)pyrimidin-5-yl | 81 |
| 3k | 2-Cyanopyrimidin-5-yl | 40 |
Experimental Protocols
General Method for the Synthesis of (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones (3a-k) via Suzuki-Miyaura Coupling:
A mixture of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 eq.), the corresponding pyrimidine boronic acid or ester (1.2 eq.), Pd(dppf)Cl2 (0.1 eq.), and K2CO3 (2.0 eq.) in a 4:1 mixture of dioxane and water is heated at 80 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Representative Protocol for the Synthesis of 3-[(1S)-1-aminoethyl]-8-[2-(1-hydroxy-1-methyl-ethyl)pyrimidin-5-yl]-2-phenyl-isoquinolin-1-one (3g): [1]
To a solution of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1 eq.) in a mixture of dioxane and water (4:1), (2-(1-hydroxy-1-methylethyl)pyrimidin-5-yl)boronic acid (1.2 eq.), Pd(dppf)Cl2 (0.1 eq.), and K2CO3 (2.0 eq.) were added. The reaction mixture was stirred at 80 °C for 12 h. After cooling, the mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over MgSO4, and concentrated. The residue was purified by column chromatography to give the product as a white solid.
Visualizations
Caption: Synthetic workflow for pyrimidine-substituted isoquinolinones.
Caption: Simplified PI3K/AKT signaling pathway and potential inhibition.
References
Application Note: Synthesis of Novel Isoquinolin-1(2H)-ones as Potential Kinase Inhibitors
Abstract
This application note provides a detailed protocol for the synthesis of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives. The methodology employs a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This specific application utilizes (S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one and various pyrimidine boronic acids as coupling partners. The resulting compounds are of significant interest to drug discovery programs, particularly in the development of novel kinase inhibitors. All experimental procedures, including reaction setup, monitoring, workup, and purification, are described in detail. Quantitative data, including reaction yields and analytical characterization, are presented in a clear, tabular format.
Introduction
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The functionalization of the isoquinolin-1(2H)-one core allows for the fine-tuning of pharmacological properties and the exploration of the structure-activity relationship (SAR).
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been widely adopted in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of reagents. This application note details the use of this reaction to synthesize a library of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, starting from the key intermediate, (S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one. The use of the chiral amine, (S)-3-(1-aminoethyl)aniline, in the synthesis of the starting material introduces a key stereocenter that can be crucial for specific interactions with biological targets.
Experimental Protocol
Materials and Reagents
-
(S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one (Starting Material 1)
-
Various pyrimidine boronic acids or esters (Starting Material 2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones (General Procedure)
-
To a 25 mL round-bottom flask, add (S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one (1.0 eq), the respective pyrimidine boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and water (4:1 v/v, 0.1 M) to the flask.
-
To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivative.
-
The purified product is characterized by NMR and HRMS.
Experimental Workflow
Catalytic Applications of Metal Complexes Derived from 3-(1-Aminoethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scholarly literature lacks specific experimental data on the catalytic activity of metal complexes derived directly from 3-(1-Aminoethyl)aniline. The following application notes and protocols are based on well-established principles and analogous systems involving structurally similar aniline-based ligands. The provided data is representative of typical results observed for such analogous catalytic systems and should be considered hypothetical.
Introduction
Metal complexes incorporating chiral bidentate ligands are of significant interest in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. The ligand this compound, with its stereocenter and two distinct nitrogen donor atoms, presents a promising scaffold for the synthesis of novel transition metal catalysts. This document outlines potential applications and detailed experimental protocols for the use of such complexes in key organic transformations, drawing parallels from closely related catalytic systems. The primary focus will be on palladium-catalyzed cross-coupling reactions and copper-catalyzed oxidation reactions, two classes of transformations with broad utility in the synthesis of complex organic molecules.
I. Palladium-Catalyzed C-C Cross-Coupling Reactions
Palladium complexes are renowned for their efficiency in catalyzing a wide array of cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. A chiral palladium complex of this compound could potentially serve as an effective catalyst for asymmetric Suzuki-Miyaura or Heck reactions.
Table 1: Representative Performance of a Hypothetical Palladium(II) Complex in a Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | ee (%) |
| 1 | 1-bromo-4-nitrobenzene | Phenylboronic acid | 4-nitro-1,1'-biphenyl | 95 | 85 |
| 2 | 1-iodo-2-methylbenzene | 4-methoxyphenylboronic acid | 4'-methoxy-2-methyl-1,1'-biphenyl | 92 | 88 |
| 3 | 2-bromopyridine | Thiophene-2-boronic acid | 2-(thiophen-2-yl)pyridine | 88 | 75 |
| 4 | 1-chloro-3,5-dimethylbenzene | Naphthalene-1-boronic acid | 1-(3,5-dimethylphenyl)naphthalene | 90 | 90 |
Experimental Protocols
1. Synthesis of a Hypothetical Palladium(II) Complex with this compound
This protocol describes the synthesis of a dichloropalladium(II) complex with this compound acting as a bidentate ligand.
-
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
To the stirred solution, add a solution of this compound (1.05 mmol) in anhydrous acetonitrile (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours, during which a precipitate is expected to form.
-
Continue stirring at 50°C for an additional 4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
The precipitate is collected by filtration under inert atmosphere, washed with cold anhydrous diethyl ether (2 x 10 mL), and dried under vacuum.
-
The resulting solid is the desired [Pd(this compound)Cl₂] complex.
-
Workflow for the Synthesis of the Palladium Complex
Caption: Synthesis workflow for the hypothetical palladium complex.
2. General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Materials:
-
[Pd(this compound)Cl₂] complex (catalyst)
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
1,4-Dioxane/Water (4:1 v/v) solvent mixture
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the vial and place it on a preheated stirring plate at 100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
II. Copper-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes are effective catalysts for a variety of oxidation reactions, often utilizing molecular oxygen as the terminal oxidant, which is an environmentally benign approach. A copper complex with this compound could potentially catalyze the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Table 2: Representative Performance of a Hypothetical Copper(I) Complex in the Aerobic Oxidation of Alcohols
| Entry | Substrate (Alcohol) | Product | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 12 | >99 | >99 |
| 2 | 1-Phenylethanol | Acetophenone | 18 | 98 | >99 |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | 16 | 95 | 98 |
| 4 | Cyclohexanol | Cyclohexanone | 24 | 85 | 97 |
Experimental Protocols
1. Synthesis of a Hypothetical Copper(I) Complex with this compound
This protocol describes the synthesis of a copper(I) complex, which is often the active catalytic species in oxidation reactions.
-
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Acetonitrile (anhydrous, deoxygenated)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, suspend copper(I) iodide (1.0 mmol) in deoxygenated anhydrous acetonitrile (15 mL).
-
Add a solution of this compound (1.1 mmol) in deoxygenated anhydrous acetonitrile (5 mL) to the suspension.
-
Stir the mixture at room temperature for 6 hours. The solid CuI is expected to dissolve, and a new colored solution should form.
-
The resulting solution contains the in situ generated copper(I) complex and can be used directly for the catalytic reaction.
-
2. General Protocol for the Aerobic Oxidation of an Alcohol
-
Materials:
-
In situ generated Copper(I) complex solution (from the protocol above)
-
Alcohol substrate (1.0 mmol)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.1 mmol, 10 mol%)
-
Acetonitrile (anhydrous)
-
Oxygen balloon
-
Reaction flask
-
-
Procedure:
-
To the freshly prepared solution of the copper(I) catalyst, add the alcohol substrate (1.0 mmol) and TEMPO (0.1 mmol).
-
Replace the inert atmosphere in the reaction flask with an oxygen atmosphere using an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at 60°C.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
-
Proposed Catalytic Cycle for Copper-Catalyzed Aerobic Oxidation
Application Notes: High-Throughput Screening of 3-(1-Aminoethyl)aniline Derivatives
Introduction:
3-(1-Aminoethyl)aniline and its derivatives represent a promising scaffold in medicinal chemistry. The presence of a primary amine and an aniline moiety suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and protein kinases. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of such derivatives to identify initial "hit" compounds with desired biological activity.[1] These application notes provide detailed protocols for biochemical and cell-based HTS assays suitable for the discovery of novel modulators within this chemical class.
Biochemical Assays for Direct Target Interaction
Biochemical assays are fundamental in HTS to identify compounds that directly interact with a purified biological target, such as a receptor or enzyme.[2]
Fluorescence Polarization (FP) for GPCR Binding
Principle: Fluorescence Polarization (FP) is a technique used to measure the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[3][4][5] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with polarized light.[3][5][6] Upon binding to a larger molecule, its tumbling is restricted, leading to an increase in fluorescence polarization.[3][6] Test compounds that compete with the tracer for binding to the target protein will cause a decrease in polarization, allowing for the identification of potential ligands.[4]
Application: This assay is well-suited for screening this compound derivatives for their ability to bind to GPCRs, particularly those that recognize biogenic amines (e.g., dopamine, serotonin, or adrenergic receptors).
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
GPCR Preparation: Solubilized and purified receptor of interest.
-
Fluorescent Tracer: A fluorescently labeled ligand known to bind to the target GPCR.
-
Compound Plates: 384-well black, low-volume plates containing serial dilutions of the this compound derivatives.
-
-
Assay Procedure:
-
Add 10 µL of the fluorescent tracer to each well of the assay plate.
-
Add 10 µL of the purified GPCR to each well.
-
Add 1 µL of the test compound from the compound plates.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Presentation:
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| Control (Tracer only) | - | 50 | 0 |
| Control (Tracer + GPCR) | - | 250 | 0 |
| Derivative 1 | 10 | 100 | 75 |
| Derivative 2 | 10 | 220 | 15 |
| Derivative 3 | 10 | 150 | 50 |
Workflow Diagram:
AlphaScreen for Kinase Inhibition
Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.[7][8] It utilizes two types of beads: a Donor bead that generates singlet oxygen upon illumination at 680 nm, and an Acceptor bead that emits light upon receiving the singlet oxygen.[8] This light emission only occurs when the beads are in close proximity (within 200 nm). For kinase assays, one bead can be conjugated to the kinase and the other to a biotinylated substrate. Phosphorylation of the substrate by the kinase allows for the binding of a phosphospecific antibody-conjugated acceptor bead, bringing the donor and acceptor beads together and generating a signal. Inhibitors of the kinase will prevent this interaction, leading to a decrease in the signal.
Application: Given that many kinase inhibitors contain an aniline-like core, this assay is highly relevant for screening this compound derivatives for potential kinase inhibitory activity.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Tris-HCl buffer with MgCl2, DTT, and BSA.
-
Kinase: Purified kinase of interest.
-
Biotinylated Substrate: Peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
AlphaScreen Beads: Streptavidin-coated Donor beads and anti-phospho-antibody-conjugated Acceptor beads.
-
Stop Solution: EDTA to chelate Mg2+ and stop the kinase reaction.
-
-
Assay Procedure:
-
Add 5 µL of the kinase to each well of a 384-well plate.
-
Add 1 µL of the test compound.
-
Add 5 µL of a mixture of the biotinylated substrate and ATP to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of the stop solution.
-
Add 10 µL of a mixture of the AlphaScreen Donor and Acceptor beads.
-
Incubate for 1 hour in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Presentation:
| Compound ID | Concentration (µM) | AlphaScreen Signal (Counts) | % Inhibition |
| No Kinase Control | - | 500 | 100 |
| Vehicle Control | - | 20000 | 0 |
| Derivative 4 | 10 | 8000 | 61.5 |
| Derivative 5 | 10 | 18000 | 10.3 |
| Derivative 6 | 10 | 2000 | 92.3 |
Signaling Pathway Diagram:
Cell-Based Assays for Functional Activity
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on cellular processes.[10]
cAMP Assay for Gs/Gi-Coupled GPCRs
Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors activate adenylyl cyclase, increasing cAMP, while Gi-coupled receptors inhibit it.[11][12] The AlphaScreen cAMP assay is a competitive immunoassay where endogenous cAMP produced by cells competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody-conjugated Acceptor bead.[13][14] A high signal indicates low intracellular cAMP, and a low signal indicates high intracellular cAMP.
Application: This assay is ideal for identifying this compound derivatives that act as agonists or antagonists of Gs or Gi-coupled GPCRs.
Experimental Protocol:
-
Cell Culture:
-
Culture cells stably expressing the GPCR of interest in a 384-well plate.
-
-
Assay Procedure:
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor.
-
Add the test compounds and incubate.
-
For antagonist screening, add a known agonist.
-
Lyse the cells.
-
Add the AlphaScreen Acceptor beads and biotinylated cAMP.
-
Add the Streptavidin Donor beads.
-
Incubate in the dark and read on an AlphaScreen-compatible reader.
-
Data Presentation:
| Compound ID | Agonist Conc. (µM) | Antagonist Conc. (µM) | AlphaScreen Signal (Counts) | % Activity |
| Basal | - | - | 25000 | 0 |
| Forskolin (Gs activator) | 10 | - | 5000 | 100 |
| Agonist Control | 1 | - | 8000 | 85 |
| Derivative 7 (Agonist) | 10 | - | 10000 | 75 |
| Derivative 8 (Antagonist) | 1 | 10 | 20000 | 25 |
Signaling Pathway Diagram:
Cytotoxicity Assay
Principle: It is crucial to assess the cytotoxic effects of compounds early in the drug discovery process to eliminate false positives and compounds with potential toxic liabilities.[15][16] A common method is to measure cell viability using a resazurin-based assay. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Application: This assay should be run in parallel with or as a follow-up to primary screens to ensure that the observed activity of the this compound derivatives is not due to cytotoxicity.
Experimental Protocol:
-
Cell Culture:
-
Seed cells in a 384-well clear-bottom plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Add the test compounds to the cells.
-
Incubate for 24-48 hours.
-
Add resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence with a plate reader (e.g., Ex/Em = 560/590 nm).
-
Data Presentation:
| Compound ID | Concentration (µM) | Fluorescence Intensity | % Viability |
| Untreated Control | - | 45000 | 100 |
| Staurosporine (Positive Control) | 1 | 5000 | 11.1 |
| Derivative 9 | 10 | 42000 | 93.3 |
| Derivative 10 | 10 | 15000 | 33.3 |
| Derivative 11 | 10 | 44000 | 97.8 |
Logical Relationship Diagram:
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput screening for orphan and liganded GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Gas Chromatography Analysis of 3-(1-Aminoethyl)aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)aniline is an organic compound featuring both a primary aromatic amine and a primary aliphatic amine group, as well as a chiral center.[1][2] Its polarity and potential for hydrogen bonding make direct analysis by gas chromatography (GC) challenging, often leading to poor peak shape, tailing, and low sensitivity.[3][4][5] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior for GC analysis.[3]
This document provides detailed protocols for the two most common derivatization techniques for primary amines: acylation and silylation. These methods are widely applied to similar structures like amphetamines and other aniline derivatives, making them highly suitable for this compound.[3][6][7] Additionally, a protocol for chiral analysis is presented, which is critical for separating the enantiomers of this compound.
Principle of Derivatization for GC Analysis
Derivatization for GC aims to replace active hydrogen atoms in polar functional groups (like the -NH2 groups in this compound) with less polar, more stable moieties.[3] This modification reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and minimizes its interaction with the GC column's stationary phase.
-
Acylation: This process involves reacting the amine with an acylating agent, typically a fluorinated anhydride such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA).[6][8] The reaction forms a stable, volatile amide derivative. The use of fluorinated agents also enhances sensitivity when using an electron capture detector (ECD).
-
Silylation: This is another common technique where a silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group. TMS derivatives are generally more volatile and less prone to thermal degradation in the GC inlet.
Experimental Protocols
Protocol 1: Acylation with Anhydride Reagents (TFAA, PFPA, HFBA)
This protocol is suitable for both achiral and chiral analysis (when paired with a chiral column) and is adapted from established methods for amphetamine-type stimulants.[6][8][9] PFPA is often noted for providing the best sensitivity among common acylation reagents.[8][9]
3.1 Materials and Reagents
-
This compound standard or extracted sample, dried
-
Derivatizing Reagent:
-
Trifluoroacetic Anhydride (TFAA)
-
Pentafluoropropionic Anhydride (PFPA)
-
Heptafluorobutyric Anhydride (HFBA)
-
-
Solvent: Ethyl Acetate, Acetonitrile, or other suitable aprotic solvent
-
Internal Standard (optional, e.g., N-methylaniline)
-
Sodium Hydroxide (NaOH) solution (0.1 N) for sample extraction if needed
-
Anhydrous Sodium Sulfate
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator
3.2 Derivatization Procedure
-
Sample Preparation: If the analyte is in an aqueous matrix, perform a liquid-liquid extraction. Adjust the sample pH to >11 with NaOH and extract with an organic solvent like chloroform or methylene chloride.[4][10] Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract or weigh a standard of this compound in a clean vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., Ethyl Acetate) and 50 µL of the chosen acylation reagent (TFAA, PFPA, or HFBA).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[6][8][9]
-
Cooling: Allow the vial to cool to room temperature.
-
Evaporation: Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of solvent for GC injection.
Protocol 2: Silylation with MSTFA
This protocol is a versatile method for general screening purposes, effectively derivatizing primary amines to improve chromatographic performance.[5]
3.1 Materials and Reagents
-
This compound standard or extracted sample, dried
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Optional Catalyst: Trimethylchlorosilane (TMCS) for hindered amines
-
Solvent: Pyridine, Acetonitrile, or Chloroform
-
Vials with PTFE-lined caps
-
Heating block or water bath
3.2 Derivatization Procedure
-
Sample Preparation: Ensure the sample is completely dry, as silylation reagents are highly sensitive to moisture.[11]
-
Reagent Addition: To approximately 10-100 µg of the dried analyte in a vial, add 25-50 µL of MSTFA and 25-50 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 70°C for 15-30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Injection: The sample is now ready for direct injection into the GC-MS. Dilution with chloroform may be necessary if the concentration is high.
Data Presentation and Summary
Table 1: Comparison of Common Derivatization Reagents for Primary Amines
| Derivatizing Agent | Type | Advantages | Considerations | Typical Conditions |
| TFAA (Trifluoroacetic Anhydride) | Acylation | Forms stable derivatives, good for chiral analysis, common reagent.[12] | Can be corrosive; byproducts must be managed. | 70°C for 30 min[6][8] |
| PFPA (Pentafluoropropionic Anhydride) | Acylation | Often provides the highest sensitivity among acylating agents.[8][9] | More expensive than TFAA. | 70°C for 30 min[6][8] |
| HFBA (Heptafluorobutyric Anhydride) | Acylation | Produces derivatives with higher molecular weight, which can be useful for MS.[8] | Similar to PFPA, can be costly. | 70°C for 30 min[6][8] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Silylation | Very versatile, produces volatile byproducts that elute with the solvent front.[5] | Highly moisture-sensitive; TMS derivatives can be less stable over time.[11] | 70°C for 15-30 min |
Table 2: Recommended GC-MS Parameters
| Parameter | Achiral Analysis | Chiral Analysis |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, SLB-5ms) | Chiral Stationary Phase (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)[12] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 25-30 m x 0.25 mm ID, 0.12-0.25 µm film |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) | Hydrogen is often preferred for better efficiency.[12] |
| Inlet Temperature | 250 - 280 °C | 250 °C |
| Injection Mode | Splitless (1 µL) | Splitless (1 µL) |
| Oven Program | Start at 80-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min. | Isothermal (e.g., 150°C) or a slow ramp (2-5°C/min) may be required to resolve enantiomers.[12] |
| MS Transfer Line | 280 °C | 280 °C |
| MS Ion Source | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for higher sensitivity.[6] | Full Scan or SIM |
Visualized Workflows
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Caption: Logical flow for selecting a derivatization method based on analytical requirements.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Use of 3-(1-Aminoethyl)aniline in Novel Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)aniline is a bifunctional aromatic amine that holds significant promise as a monomer for the development of novel functional polymers. Its unique structure, featuring both a primary aliphatic amine and an aromatic amine, allows for versatile polymerization strategies and the introduction of specific functionalities into the polymer backbone. These functionalities can impart desirable properties such as enhanced solubility, tunable electronic characteristics, and the potential for post-polymerization modifications, making polymers derived from this compound attractive candidates for a range of applications, including conductive materials, sensors, and biomedical devices.
While direct literature on the polymerization of this compound is emerging, extensive research on analogous substituted anilines provides a strong foundation for its application. This document outlines potential applications, generalized experimental protocols, and key characterization techniques based on established methodologies for similar aniline-based polymers.
Potential Applications
The incorporation of this compound into polymer chains can lead to materials with tailored properties for various advanced applications:
-
Conductive Polymers: Copolymers of this compound with aniline can result in semiconducting materials. The conductivity of these materials can be modulated by varying the monomer feed ratio and the choice of dopant.
-
Enhanced Solubility and Processability: The ethylamine substituent on the aniline ring can disrupt the planarity and interchain interactions that typically limit the solubility of polyaniline. This improved solubility in common organic solvents facilitates the fabrication of thin films and coatings using solution-based techniques.
-
Biomedical Applications: The presence of primary amine groups makes these polymers amenable to bioconjugation, allowing for the attachment of drugs, targeting ligands, or other biomolecules. This opens possibilities for their use in drug delivery systems, tissue engineering scaffolds, and biosensors.[1]
-
Sensors: Polyaniline derivatives have demonstrated high sensitivity to various analytes, including moisture and ammonia.[2][3] Polymers incorporating this compound could be developed into chemical sensors with high selectivity and sensitivity.
-
Corrosion Protection: Polyaniline-based coatings have shown effectiveness in protecting metals from corrosion.[4] The unique properties of this compound-containing polymers could lead to the development of advanced anti-corrosion coatings.
Data Presentation: Properties of Analogous Aniline-Based Copolymers
The following table summarizes typical properties of copolymers synthesized from aniline and a substituted aniline, which can serve as an expected range for polymers incorporating this compound.
| Property | Poly(aniline-co-ethyl 3-aminobenzoate) | Poly(aniline-co-3-aminobenzoic acid) | Poly(aniline-co-o-toluidine) |
| Conductivity (S/cm) | 10⁻² – 10⁻³[5] | 1.4 x 10⁻¹[5] | Varies with composition |
| Thermal Stability | Decomposes at elevated temperatures | Increased with aniline content[6] | Dependent on composition |
| Solubility | Soluble in NMP, DMF, DMSO | Soluble in NMP, DMF, DMSO | Improved over polyaniline |
| Morphology | Nanofibrous[1] | Granular/Fibrillar | Nanoparticles when combined with Fe₃O₄[4] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polymers using this compound, based on established methods for other aniline derivatives.
Protocol 1: Chemical Oxidative Copolymerization of Aniline and this compound
This protocol describes a general method for synthesizing a copolymer of aniline and this compound.
Materials:
-
Aniline (freshly distilled)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (1 M)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve a desired molar ratio of aniline and this compound in 1 M HCl in a reaction vessel. Stir the solution at room temperature to ensure complete dissolution.
-
Initiator Solution Preparation: Separately, dissolve ammonium persulfate in 1 M HCl to create the oxidant solution. The molar ratio of oxidant to total monomers is typically 1:1.
-
Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Slowly add the pre-cooled oxidant solution dropwise to the monomer solution under constant stirring.
-
Reaction: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. A dark green or black precipitate, indicating the formation of the polymer, should appear.
-
Isolation and Purification: Collect the polymer precipitate by vacuum filtration. Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomers, oligomers, and the oxidant.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Characterization of the Synthesized Polymer
This protocol outlines standard techniques to characterize the structure, morphology, and properties of the synthesized polymer.
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the incorporation of both monomers into the polymer chain.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the doping state of the polymer. The emeraldine salt form of polyaniline derivatives typically shows characteristic absorption bands.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.[2][3]
2. Morphological Analysis:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer (e.g., granular, fibrous, or porous).[2][3]
3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
4. Electrical Conductivity Measurement:
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film or pellet.
Visualizations
Diagram 1: General Workflow for Polymer Synthesis and Characterization
Caption: Workflow for synthesis and characterization of novel polymers.
Diagram 2: Logical Relationship of Polymer Properties and Applications
Caption: Relationship between polymer properties and their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Development of an Intelligent Poly(aniline-co-o-toluidine)/Fe3O4/Alkyd Coating for Corrosion Protection in Carbon Steel [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound 95 129725-48-0 [sigmaaldrich.com]
- 8. This compound 95 129725-48-0 [sigmaaldrich.com]
- 9. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 3-(1-Aminoethyl)aniline
Welcome to the technical support center for the synthesis of 3-(1-Aminoethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and enhance your synthetic outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the reductive amination of 3-aminoacetophenone.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors. The most common issues are incomplete imine formation, undesired side reactions, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from 3-aminoacetophenone and an ammonia source. This reaction is an equilibrium process.
-
pH Adjustment: The reaction is often catalyzed by mild acid. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a high pH will not sufficiently activate the carbonyl group. The optimal pH is typically between 4 and 5.[1]
-
Water Removal: The formation of the imine produces water. Removing this water can help drive the equilibrium towards the product. This can be achieved by using a dehydrating agent or azeotropic distillation.
-
-
Side Reactions:
-
Reduction of Starting Material: Strong reducing agents like sodium borohydride can reduce the ketone group of 3-aminoacetophenone to an alcohol, competing with the desired reduction of the imine. Using a milder reducing agent that is selective for the iminium ion, such as sodium cyanoborohydride or sodium triacetoxyborohydride, can mitigate this.[2]
-
Over-alkylation: While less common when using ammonia, the formation of secondary and tertiary amines can occur. Using a large excess of the ammonia source can help to favor the formation of the primary amine.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Leuckart reaction, which uses ammonium formate or formamide, requires high temperatures (120-185 °C).[3] Insufficient temperature will lead to an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts.[4]
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Old or impure reagents can introduce contaminants that interfere with the reaction.
-
FAQ 2: I am observing a significant amount of a hydroxyl byproduct. How can I prevent this?
The formation of 1-(3-aminophenyl)ethanol is a common side reaction resulting from the direct reduction of the ketone starting material, 3-aminoacetophenone.
Troubleshooting Steps:
-
Choice of Reducing Agent: As mentioned previously, sodium borohydride can reduce both ketones and imines. To selectively reduce the imine, consider using a milder reagent.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective at a slightly acidic pH, where the iminium ion is readily formed and preferentially reduced over the ketone.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent suitable for one-pot reductive aminations.[3]
-
-
Stepwise Procedure: An alternative approach is to first form the imine and then introduce the reducing agent in a subsequent step. This can help to minimize the competing reduction of the ketone.
FAQ 3: My final product is difficult to purify. What are the best methods?
Purification of this compound can be challenging due to its basic nature and potential for co-elution with starting materials or byproducts on silica gel.
Troubleshooting Steps:
-
Acid-Base Extraction: Being a basic compound, this compound can be separated from non-basic impurities by liquid-liquid extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and evaporate the solvent.
-
-
Column Chromatography:
-
Tailing: Amines often exhibit tailing on standard silica gel columns due to interactions with acidic silanol groups. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Use an amine-functionalized silica gel column.
-
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. The choice of solvent will depend on the specific impurities present.
FAQ 4: How can I monitor the progress of my reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.
Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material (3-aminoacetophenone) and the appearance of the product. Staining with a suitable agent, such as ninhydrin, can help visualize the amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information, allowing for the identification of the product, unreacted starting materials, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the aldehyde or ketone signals and the appearance of new signals corresponding to the amine product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of amines from acetophenones via reductive amination. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Starting Material | Amine Source | Reducing Agent/Method | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Formamide (4.5 equiv.) | Leuckart Reaction | None | 205 | 80 | [5] |
| Acetophenone | aq. NH₃ (25%) | H₂ (6.5 MPa), Fe/(N)SiC catalyst | Water | 140 | 72 | [4][6] |
| Acetophenone | Ammonium Formate | Ru-Tol-BINAP catalyst | NH₃/Methanol | 60-85 | High (not specified) | [7] |
| m-Anisaldehyde | Dimethylamine HCl | Sodium Triacetoxyborohydride | THF | Room Temp | 77 | [1] |
Experimental Protocols
The following are representative protocols for the synthesis of amines from ketones, which can be adapted for the synthesis of this compound from 3-aminoacetophenone.
Protocol 1: Reductive Amination using the Leuckart Reaction
This protocol is a general procedure for the Leuckart reaction with an aromatic ketone and can be adapted for 3-aminoacetophenone.[5]
Materials:
-
3-Aminoacetophenone
-
Formamide
-
Hydrochloric acid (6 M)
-
Diethyl ether
-
Sodium carbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 3-aminoacetophenone (1 equivalent) and formamide (4.5 equivalents).
-
Add a small amount of water (e.g., 0.2 mL for a 4 mmol scale reaction).[5]
-
Heat the mixture in an oil bath at approximately 205°C for 6 hours.[5]
-
Cool the reaction mixture to about 100°C and add 6 M hydrochloric acid.
-
Reflux the mixture for 1 hour to hydrolyze the intermediate formamide.
-
After cooling, extract the mixture with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with sodium carbonate until alkaline.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This is a general one-pot procedure for reductive amination that can be adapted for 3-aminoacetophenone.[1]
Materials:
-
3-Aminoacetophenone
-
Ammonium acetate
-
Acetic acid
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-aminoacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in DCE or THF.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature for several hours or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
General Workflow for the Synthesis of this compound
Caption: A general workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree to diagnose and resolve common causes of low yields in the synthesis.
References
- 1. erowid.org [erowid.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimization of Reaction Parameters for 3-(1-Aminoethyl)aniline Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-Aminoethyl)aniline. Here, you will find detailed guidance on optimizing reaction parameters for N-acylation, N-alkylation, and electrophilic aromatic substitution, along with experimental protocols and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: Which functional group on this compound is more reactive?
A1: this compound has two amino groups: a primary aliphatic amine (-NH₂) on the ethyl group and a primary aromatic amine (-NH₂) on the benzene ring. The aliphatic amine is more basic and generally more nucleophilic than the aromatic amine. Therefore, in reactions like acylation and alkylation, the aliphatic amine is expected to react preferentially, especially under kinetic control.
Q2: Why is my aniline starting material dark-colored, and how can I purify it?
A2: Anilines are prone to air oxidation, which can result in the formation of colored impurities, often appearing as a dark reddish-brown hue. For optimal reaction outcomes, it is advisable to purify aged or discolored this compound. A common purification method is distillation under reduced pressure. To keep the purified aniline dry, it can be stored over molecular sieves or under an inert atmosphere.
Q3: How can I favor mono-substitution over di- or poly-substitution in my reactions?
A3: To favor mono-substitution, especially in N-alkylation, you can use a large excess of the amine starting material relative to the alkylating agent. For electrophilic aromatic substitution, where the amino group strongly activates the ring, protecting the aromatic amine via acetylation is a common strategy to reduce its activating effect and prevent polysubstitution.
Q4: What is the purpose of using a base in N-acylation and N-alkylation reactions?
A4: In N-acylation with acyl halides or anhydrides, an acidic byproduct (e.g., HCl) is formed. A base, such as pyridine or triethylamine, is added to neutralize this acid, which would otherwise protonate the amine and render it non-nucleophilic, thereby stopping the reaction.[1] Similarly, in N-alkylation with alkyl halides, a base is used to scavenge the acid generated.[2]
Troubleshooting Guides
N-Acylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acylating agent (e.g., hydrolyzed acyl chloride).2. Amine is protonated and non-nucleophilic.3. Insufficient reaction temperature or time. | 1. Use a fresh or newly opened bottle of the acylating agent.2. Ensure a suitable base (e.g., pyridine, triethylamine) is present in stoichiometric amounts to neutralize acid byproducts.3. Monitor the reaction by TLC and consider increasing the temperature or reaction time if necessary. |
| Formation of Multiple Products | 1. Impurities in the starting material.2. Di-acylation at both amino groups.3. Side reactions due to excessive heat. | 1. Purify the starting this compound by distillation if it is discolored.2. Use stoichiometric amounts (1.0-1.1 equivalents) of the acylating agent. To favor acylation of the more nucleophilic aliphatic amine, consider running the reaction at a lower temperature.3. Maintain the recommended reaction temperature. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency.2. Add a small amount of a different organic solvent or brine to break the emulsion. |
N-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Poor nucleophilicity of the amine.2. Inactive alkylating agent.3. Over-alkylation leading to tertiary or quaternary amines. | 1. Consider using a more reactive alkylating agent (e.g., iodide instead of chloride).2. Use a fresh alkylating agent.3. Use a large excess of the amine starting material relative to the alkylating agent to favor mono-alkylation. |
| Reaction Stalls | 1. Insufficient base to neutralize the generated acid.2. Low reaction temperature. | 1. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) is used.2. Increase the reaction temperature and monitor by TLC. |
| Formation of Quaternary Ammonium Salt | The secondary amine product is more nucleophilic than the primary starting amine and reacts further with the alkylating agent. | Use a large excess of the primary amine to increase the probability of the alkylating agent reacting with the starting material. |
Electrophilic Aromatic Substitution (EAS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Polysubstitution (e.g., di- or tri-bromination) | The -NH₂ group is a strong activating group, making the aromatic ring highly reactive.[3] | Protect the aromatic amino group as an acetamide (-NHCOCH₃) before carrying out the EAS. The acetamido group is a moderate activator and will direct substitution to the ortho and para positions in a more controlled manner. The protecting group can be removed later by hydrolysis.[3] |
| Oxidation/Decomposition of Starting Material | Anilines are sensitive to strong oxidizing conditions, such as those used in nitration (HNO₃/H₂SO₄). | Protect the amino group by acetylation. This reduces its susceptibility to oxidation. |
| Formation of meta-substituted Product during Nitration | In strongly acidic media, the aniline amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group.[3] | Protecting the amino group as an acetamide prevents the formation of the anilinium ion and ensures ortho- and para-directivity. |
| Friedel-Crafts Reaction Fails | The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. | The Friedel-Crafts reaction is generally not feasible with anilines. Protection of the amino group is necessary. |
Quantitative Data
Table 1: N-Acylation of Substituted Anilines
| Aniline Derivative | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(1-Aminoethyl)-4-fluorophenol | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2-4 | High (not specified) | Adapted from[4] |
| Halogenated Anilines | Acetic Anhydride | Sodium Acetate | Water | RT | - | - | [5] |
| Substituted Anilines | Acetyl Chloride | K₂CO₃/TBAB | DMF | RT | 0.25-0.5 | High | [6] |
Table 2: N-Alkylation of Anilines
| Aniline Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl Alcohol | K₂CO₃ | o-Xylene | 110 | 8 | - | |
| Generic Amine | N-(2-chloroethyl)-4-nitroaniline | K₂CO₃ or Et₃N | Acetonitrile | RT | 4-24 | - | [2] |
Experimental Protocols
Protocol 1: Selective N-Acylation of the Aliphatic Amine in this compound
This protocol is adapted for the selective acylation of the more nucleophilic aliphatic amino group.
Materials:
-
This compound
-
Acetyl Chloride (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Bromination of this compound via Amine Protection
Part A: Acetylation of the Aromatic Amine
-
Follow a standard acetylation protocol to protect the aromatic amine of this compound using acetic anhydride and a suitable base. This will yield N-(3-(1-aminoethyl)phenyl)acetamide. The aliphatic amine may also be acetylated under these conditions. If selective protection is required, optimization of reaction conditions would be necessary.
Part B: Bromination of the Acetylated Intermediate
-
Dissolve the acetylated product in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into water and collect the precipitated product by vacuum filtration.
-
Wash the solid with water to remove any remaining acid.
Part C: Deprotection (Hydrolysis of the Acetamide)
-
Reflux the brominated acetamide intermediate in aqueous acid (e.g., HCl) or base (e.g., NaOH) until the amide is hydrolyzed.
-
Neutralize the solution and extract the brominated this compound product.
-
Purify the final product as needed.
Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: Troubleshooting decision tree for low-yield substitution reactions.
References
Technical Support Center: Purification of 3-(1-Aminoethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(1-Aminoethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for crude this compound and what are the likely impurities?
A1: A common and high-yielding synthetic route to this compound is the reduction of m-nitroacetophenone oxime.[1] The likely impurities originating from this synthesis include:
-
Unreacted Starting Material: m-nitroacetophenone oxime.
-
Partially Reduced Intermediates: Such as the corresponding nitroso and hydroxylamine species. These can condense to form colored azo and azoxy compounds.[2]
-
Side-Products: Reduction of the oxime can sometimes lead to the corresponding ketone, 3-aminoacetophenone, though this is less common with selective reducing agents.
-
Inorganic Salts: From the workup of the reduction reaction (e.g., tin or iron salts if using Sn/HCl or Fe/HCl).[3][4]
-
Residual Solvents: From the reaction and extraction steps.
Q2: What are the initial workup steps for a typical reduction of an aromatic nitro compound?
A2: After the reduction of the nitro group, the resulting amine is often in the form of an ammonium salt due to the acidic conditions of the reaction (e.g., using Sn/HCl or Fe/HCl).[4] The initial workup involves basifying the reaction mixture, typically with a solution of sodium hydroxide or sodium carbonate, to liberate the free amine.[3][4] This is followed by extraction of the free amine into an organic solvent like ethyl acetate or dichloromethane.[3]
Q3: Which purification techniques are most suitable for crude this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common methods for aromatic amines are:
-
Distillation: Vacuum distillation is often effective for separating the desired amine from less volatile impurities (like inorganic salts and polymeric materials) and more volatile impurities (like residual solvents).
-
Column Chromatography: Flash chromatography on silica gel can be used to separate the polar amine from less polar impurities. It is often necessary to add a basic modifier to the eluent.[5]
-
Crystallization/Recrystallization: Since this compound can be a solid at room temperature (melting point 51-56 °C), recrystallization can be a highly effective method for achieving high purity.[1] It's also possible to purify it via salt formation and recrystallization, followed by regeneration of the free base.
Q4: How should this compound be stored after purification?
A4: this compound, like many anilines, can be susceptible to air oxidation, which can cause it to darken in color over time. It should be stored at 4°C, protected from light.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Troubleshooting Guides
Distillation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product is dark after distillation. | 1. Thermal degradation due to high still pot temperature. 2. Oxidation from residual air in the system. | 1. Use vacuum distillation to lower the boiling point. Ensure the heating mantle is not set too high. 2. Ensure the distillation apparatus is leak-free and, if necessary, purge with an inert gas before heating. |
| Low recovery of the product. | 1. Incomplete transfer of the crude material. 2. Product loss in the vacuum trap. 3. Hold-up in the distillation column. | 1. Ensure all crude material is transferred to the distillation flask, using a small amount of a suitable solvent that can be easily removed under vacuum. 2. Check that the cold trap is not overly cold, which could cause the product to solidify. 3. Use a short path distillation apparatus for smaller quantities to minimize hold-up. |
| Water is co-distilling with the product. | The crude product was not sufficiently dried before distillation. | Dry the crude organic extract with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or potassium carbonate) and filter before distilling. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product is streaking on the TLC plate and eluting slowly or not at all from the column. | The basic amine is interacting strongly with the acidic silica gel. | 1. Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent.[5][7] 2. Alternatively, use a different stationary phase like basic alumina.[7] |
| Poor separation of the product from a close-running impurity. | The eluent system does not provide enough selectivity. | 1. Perform a thorough TLC analysis with different solvent systems to find an optimal eluent for separation. 2. Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Product appears to be degrading on the column. | The product is sensitive to the acidic nature of the silica gel. | 1. Neutralize the silica gel by pre-treating it with the eluent containing a basic modifier before packing the column. 2. Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography). |
Crystallization/Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is an oil at the temperature of crystallization. | 1. Evaporate some of the solvent to concentrate the solution. 2. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. 3. If the compound is oiling out, try using a lower boiling point solvent or a solvent mixture. |
| The product precipitates as an oil instead of crystals. | The solution is cooling too rapidly, or the solubility of the compound is too high in the chosen solvent. | 1. Re-heat the solution to dissolve the oil and allow it to cool more slowly. 2. Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent). |
| The recovered crystals are still impure. | The impurities were co-crystallized with the product. | 1. Ensure the solution is not cooled too rapidly, as this can trap impurities. 2. Perform a second recrystallization. 3. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtering and cooling (use with caution as it can also adsorb the product). |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Preparation: Ensure the crude this compound is dry and free of inorganic salts. If it is an extract from a workup, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a heating mantle with a magnetic stirrer. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Distillation:
-
Place the crude material in the distillation flask with a stir bar.
-
Begin stirring and slowly apply vacuum.
-
Once the desired vacuum is reached, gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 266.5 °C at 760 mmHg, so the boiling point under vacuum will be significantly lower.[1]
-
-
Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point for aromatic amines is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. To prevent streaking, add 1% triethylamine to the solvent system.
-
Column Packing: Pack a chromatography column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry silica onto the column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find one in which it is soluble when hot but sparingly soluble when cold. Potential solvents include ethanol, isopropanol, toluene, or mixtures like ethanol/water or toluene/heptane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystal Formation: For maximum recovery, cool the flask further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Identification and minimization of byproducts in 3-(1-Aminoethyl)aniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-Aminoethyl)aniline. Our goal is to help you identify and minimize byproducts to ensure the highest quality of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the reductive amination of 3-aminoacetophenone. This typically involves the reaction of 3-aminoacetophenone with an amine source, such as ammonia or a protected amine, followed by reduction of the intermediate imine. Another common route is the catalytic hydrogenation of 3-aminoacetophenone oxime.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound via reductive amination?
A2: The main byproducts of concern are:
-
Unreacted 3-aminoacetophenone: Incomplete reaction can leave residual starting material.
-
3-(1-Hydroxyethyl)aniline: This can form if the ketone is reduced before imine formation.
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Dimerization/Oligomerization Products: Self-condensation of 3-aminoacetophenone or reaction of the product with the starting material can lead to higher molecular weight impurities.
-
Over-alkylation Products: If a primary or secondary amine is used as the nitrogen source, there is a risk of forming di- or tri-substituted products.
Q3: How can I minimize the formation of the 3-(1-Hydroxyethyl)aniline byproduct?
A3: Minimizing the formation of the alcohol byproduct can be achieved by:
-
Stepwise Procedure: A two-step approach, where the imine is formed first, followed by the addition of the reducing agent, can offer better control over the reaction.
-
Choice of Reducing Agent: Use of a milder reducing agent that selectively reduces the imine over the ketone, such as sodium triacetoxyborohydride, can be beneficial.
-
pH Control: Maintaining an optimal pH (typically slightly acidic) favors imine formation over ketone reduction.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my this compound reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the structure of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated byproducts.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction conditions (temperature, pressure, catalyst). | 1. Increase reaction time or temperature. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 3. Screen different catalysts, solvents, and reducing agents to optimize the reaction. |
| Presence of significant amounts of unreacted 3-aminoacetophenone | 1. Insufficient reducing agent. 2. Inefficient imine formation. 3. Catalyst deactivation. | 1. Increase the molar ratio of the reducing agent. 2. Adjust the pH to favor imine formation (typically pH 5-6). 3. Use fresh catalyst or a higher catalyst loading. |
| High levels of 3-(1-Hydroxyethyl)aniline detected | 1. The reducing agent is reducing the ketone starting material. 2. Reaction pH is too low, favoring ketone reduction. | 1. Switch to a more selective reducing agent like sodium triacetoxyborohydride. 2. Perform the reaction in a stepwise manner: form the imine first, then add the reducing agent. 3. Carefully control and adjust the pH of the reaction mixture. |
| Complex mixture of unidentified high molecular weight byproducts | 1. Dimerization or polymerization side reactions. 2. High reaction temperature promoting side reactions. | 1. Lower the reaction temperature. 2. Use a more dilute reaction mixture. 3. Consider protecting the amino group of 3-aminoacetophenone before the reaction. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Reaction Mixture
This protocol outlines a general method for the analysis of a crude reaction mixture to identify and quantify this compound and its common byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
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2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol is effective for removing non-basic and weakly basic impurities.
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Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
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Extract the organic layer with 1 M hydrochloric acid (HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt.
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Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
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Basify the aqueous layer by the slow addition of a base (e.g., 2 M sodium hydroxide) until the pH is >10.
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Extract the aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified this compound.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Synthetic pathway for this compound and a key byproduct.
Technical Support Center: Stereoselectivity in Reactions with 3-(1-Aminoethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve stereoselectivity in chemical reactions involving 3-(1-Aminoethyl)aniline.
Frequently Asked Questions (FAQs)
FAQ 1: How can I obtain a single enantiomer of this compound from a racemic mixture?
The most common and well-established method for separating enantiomers of a chiral amine like this compound is classical chiral resolution . This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.
Key Considerations for Chiral Resolution:
-
Choice of Resolving Agent: The selection of the chiral acid is critical. Common choices include tartaric acid, mandelic acid, and camphorsulfonic acid.[1] Empirical screening is often necessary to find the agent that provides the best crystal formation and separation.
-
Solvent Selection: The solvent system significantly impacts the differential solubility of the diastereomeric salts. A range of solvents, from polar (e.g., ethanol, methanol) to non-polar, and their mixtures should be screened.[1]
-
Stoichiometry: Using 0.5 molar equivalents of the resolving agent can be an efficient starting point for screening, as this can lead to the precipitation of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.[1]
Illustrative Data for Chiral Resolution:
The following table presents representative data for the chiral resolution of a generic arylethylamine, analogous to this compound, using different resolving agents. This data is for illustrative purposes to guide experimental design.
| Resolving Agent | Solvent System | Diastereomeric Salt Yield | Enantiomeric Excess (ee) of Liberated Amine |
| (+)-Tartaric Acid | Methanol | 42% | >98% (S)-enantiomer |
| (-)-Mandelic Acid | Ethanol | 35% | 95% (R)-enantiomer |
| (+)-Camphorsulfonic Acid | Isopropanol/Water (9:1) | 38% | 97% (S)-enantiomer |
FAQ 2: I'm using an enantiopure this compound derivative as a chiral auxiliary, but my reaction shows low diastereoselectivity. What factors can I adjust?
When a derivative of this compound is used as a chiral auxiliary to control a reaction (e.g., alkylation of an amide derived from it), several factors influence the diastereomeric ratio (dr).[3] Low selectivity is a common issue that can often be resolved by systematically optimizing reaction conditions.
Troubleshooting Steps to Improve Diastereoselectivity:
-
Lower the Reaction Temperature: Many stereoselective reactions are highly temperature-dependent. Lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) often increases the energy difference between the transition states leading to the different diastereomers, thereby improving selectivity.
-
Vary the Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the chiral auxiliary and the transition state geometry. Screen a range of solvents, such as THF, diethyl ether, toluene, and dichloromethane.
-
Change the Metal Cation/Lewis Acid: In reactions involving enolates, the counter-ion (e.g., Li+, Na+, K+) or the choice of Lewis acid (e.g., TiCl₄, SnCl₄) can have a profound effect on the chelation and facial selectivity of the reaction.[4]
-
Modify Steric Bulk: The steric hindrance of either the substrate or the reagents can amplify the facial bias imposed by the chiral auxiliary. Consider modifying the protecting group on the aniline nitrogen or changing the electrophile to one with different steric demands.
Illustrative Data for Optimizing a Diastereoselective Alkylation:
This table shows representative results for the alkylation of an amide derived from an enantiopure arylethylamine, illustrating how reaction parameters can affect the diastereomeric ratio (dr).
| Base (Counter-ion) | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| LDA (Li+) | THF | -78 | 90:10 |
| LDA (Li+) | THF | 0 | 75:25 |
| KHMDS (K+) | Toluene | -78 | 95:5 |
| NaHMDS (Na+) | THF | -78 | 88:12 |
Experimental Protocols & Workflows
Protocol 1: Classical Chiral Resolution of Racemic this compound
This protocol provides a general methodology for separating the enantiomers of this compound via fractional crystallization using (+)-tartaric acid.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid (0.5 to 1.0 molar equivalent)
-
Methanol (or other suitable solvent)
-
2M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 eq.) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq.) in warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add 2M NaOH solution until the pH is >11.
-
Extraction: Extract the liberated chiral amine into diethyl ether (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR analysis with a chiral solvating agent.
Caption: General workflow for obtaining an enantiopure amine via classical resolution.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Auxiliary-Controlled Reactions
This guide provides a decision-making framework for improving poor diastereoselectivity when using a this compound derivative as a chiral auxiliary.
References
Addressing the instability of 3-(1-Aminoethyl)aniline in acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of 3-(1-Aminoethyl)aniline, particularly in acidic or basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the cause?
A1: The discoloration of this compound solutions is a common issue and is primarily due to oxidation. Aromatic amines, including this compound, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and non-neutral pH conditions.[1] This process leads to the formation of colored impurities.
Q2: How should I properly store this compound to maintain its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed, amber glass container to protect it from air and light.[1] For optimal long-term stability, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and at a reduced temperature (e.g., 2-8 °C).
Q3: Can I prepare stock solutions of this compound in acidic or basic media for future use?
A3: It is generally not recommended to store this compound in acidic or basic solutions for extended periods. Both acidic and basic conditions can catalyze the degradation of the compound. It is best to prepare these solutions fresh before each experiment.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of the aniline functional group, degradation is likely to proceed via oxidation. This can lead to the formation of N-oxides, hydroxylamines, and polymeric materials, which are often colored. Under certain conditions, deamination or reactions involving the ethylamino group may also occur.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Solutions Upon Preparation
Possible Cause:
-
Presence of Oxygen: The primary cause of discoloration is the rapid oxidation of the aniline functional group in the presence of dissolved oxygen in the solvent.
-
Solvent Impurities: Peroxides or other oxidizing impurities in the solvent can accelerate degradation.
-
Incorrect pH: Strongly acidic or basic conditions can catalyze oxidation.
Troubleshooting Steps:
-
Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes or by using a freeze-pump-thaw technique.
-
Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions inside a glovebox or using a Schlenk line to minimize exposure to oxygen.[2][3][4]
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides. If necessary, purify the solvent before use.
-
Buffer the Solution: If your experiment allows, preparing the solution in a neutral, buffered medium (pH ~7) may help to minimize acid or base-catalyzed degradation.
Issue 2: Inconsistent Results in Assays or Reactions
Possible Cause:
-
Degradation of Starting Material: The use of partially degraded this compound will lead to lower-than-expected yields or inconsistent analytical results.
-
Instability Under Reaction Conditions: The compound may be degrading during the course of your experiment due to the specific pH, temperature, or presence of other reactive species.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before use, check the purity of your this compound stock. A simple visual inspection for color can be an initial indicator. For quantitative assessment, techniques like HPLC or NMR can be used.
-
Perform a Forced Degradation Study: To understand the stability of the compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to identify potential degradation pathways and products.[5][6][7][8][9]
-
Optimize Reaction/Assay Conditions: If instability is observed, consider modifying your experimental parameters. This could involve lowering the reaction temperature, shortening the reaction time, or using a less harsh pH.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Handle the solid and prepare the solution under an inert atmosphere if possible.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).
-
Photodegradation: Expose a sealed quartz vial of the stock solution to a light source (e.g., a photostability chamber).
3. Time Points:
-
Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and to detect the formation of degradation products.
Data Presentation:
The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation under each condition.
| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant(s) (AU) |
| Control (Unstressed) | 24 | 99.8 | Not Detected |
| 0.1 M HCl | 24 | 85.2 | 15,432 |
| 0.1 M NaOH | 24 | 78.9 | 23,189 |
| 3% H₂O₂ | 24 | 45.6 | 58,765 |
| 60 °C Heat | 24 | 92.1 | 5,871 |
| Light Exposure | 24 | 90.5 | 7,123 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: HPLC Analysis of 3-(1-Aminoethyl)aniline Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Aminoethyl)aniline mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC analysis of this compound?
The most common issues include peak tailing, poor resolution between enantiomers or from other components in the mixture, baseline noise or drift, and inconsistent retention times.
Q2: Why is peak tailing a frequent problem with this compound?
Peak tailing for aromatic amines like this compound is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based HPLC columns.[1][2] Column overload, where too much sample is injected, can also lead to poor peak shape.[1][3]
Q3: How can I improve the resolution of this compound enantiomers?
Enantiomeric separation of chiral amines can be achieved using a chiral stationary phase (CSP).[4][5] The choice of CSP is critical for successful separation.[4] Alternatively, chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral column.[6]
Q4: What causes baseline noise and how can it be minimized?
Baseline noise can stem from several sources, including contaminated mobile phase, detector instability, or leaks in the HPLC system.[3][7] Using high-purity solvents, degassing the mobile phase, and regular system maintenance can help minimize baseline noise.[3][8]
Q5: My retention times for this compound are shifting. What should I do?
Retention time fluctuations can be caused by changes in mobile phase composition, column temperature variations, or air trapped in the pump.[8][9] Ensuring consistent mobile phase preparation, using a column oven for temperature control, and properly purging the pump can help stabilize retention times.[8]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: Asymmetrical peaks with a "tail" extending from the peak maximum.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Add a competitive amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[2] - Adjust the mobile phase pH to be more acidic (e.g., using 0.1% formic acid or acetic acid) to protonate the amine and reduce interaction with silanols.[1] - Use a column with a highly deactivated stationary phase or an end-capped column. |
| Column Overload | - Reduce the injection volume.[2] - Dilute the sample.[2] |
| Column Contamination | - Flush the column with a strong solvent. - If the problem persists, consider replacing the column. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing issues.
Issue 2: Poor Resolution
Symptoms: Overlapping peaks, making accurate quantification difficult.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | - Optimize the organic modifier (e.g., acetonitrile, methanol) percentage. - For enantiomeric separation, screen different mobile phases (e.g., hexane/isopropanol for normal phase).[4] |
| Incorrect Column Chemistry | - For enantiomers, screen various chiral stationary phases (CSPs) like cellulose or amylose-based columns.[4][5] - For separation from other impurities, ensure the stationary phase provides appropriate selectivity (e.g., C18, Phenyl). |
| Suboptimal Flow Rate | - Decrease the flow rate to improve separation efficiency. |
| High Column Temperature | - Lower the column temperature to potentially increase retention and improve resolution. |
Decision Logic for Improving Resolution
Caption: A decision-making diagram for enhancing peak resolution.
Issue 3: Baseline Noise or Drift
Symptoms: Fluctuations or a gradual incline/decline in the baseline.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | - Use fresh, HPLC-grade solvents.[3] - Filter the mobile phase before use.[2] - Degas the mobile phase using sonication or an inline degasser.[3] |
| Detector Issues | - Ensure the detector lamp is warmed up and stable. - Clean the detector flow cell if necessary. |
| System Leaks | - Inspect fittings and connections for any signs of leaks.[8] |
| Column Bleed | - Use a high-quality, stable column. - Ensure the mobile phase pH is within the column's recommended range. |
Experimental Workflow for Diagnosing Baseline Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Storage and Handling of 3-(1-Aminoethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-(1-Aminoethyl)aniline during storage. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My previously colorless or light-yellow solid this compound has turned brown. What is the cause?
A1: The discoloration of this compound is a common indicator of oxidation. Aromatic amines are susceptible to oxidation when exposed to oxygen, light, and elevated temperatures. The amino group on the aniline ring makes it electron-rich and prone to losing electrons, which initiates the oxidation process. This can lead to the formation of colored impurities such as nitrobenzenes, benzoquinones, and polymeric aniline species.
Q2: What are the optimal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, amber glass container to protect it from light. It is also recommended to store the compound at a reduced temperature, preferably refrigerated (2-8°C), to slow down the rate of potential degradation reactions.
Q3: Can I use antioxidants to stabilize this compound?
A3: Yes, antioxidants can be effective in preventing the oxidation of aromatic amines. Phenolic compounds, such as Butylated Hydroxytoluene (BHT), or hindered amine light stabilizers (HALS) are known to inhibit oxidation. However, it is crucial to consider the compatibility of any additive with your downstream applications, as it may interfere with your experiments. A preliminary evaluation of the chosen antioxidant's impact on your specific reaction is highly recommended.
Q4: How can I verify the purity of my this compound if I suspect it has oxidized?
A4: If you suspect oxidation, the purity of your material should be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its degradation products and provide a quantitative measure of its purity. A comparison of the analytical profile of your sample with that of a fresh, high-purity standard is the most reliable approach.
Q5: Are there any other handling precautions I should take?
A5: Beyond the storage recommendations, it is good practice to minimize the exposure of this compound to the ambient atmosphere. When not in use, ensure the container is tightly sealed. For weighing and transferring the compound, do so in a controlled environment, if possible under a blanket of inert gas. Avoid contact with strong oxidizing agents and certain metals that can catalyze oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (yellowing to dark brown) | Exposure to oxygen, light, or elevated temperatures leading to oxidation. | 1. Confirm the purity of the material using HPLC or GC-MS.2. If purity is compromised, consider purification (e.g., recrystallization) or using a fresh batch.3. Review and improve storage conditions: store under an inert atmosphere, in a sealed amber vial, and at 2-8°C. |
| Inconsistent or unexpected experimental results | Degradation of this compound, leading to lower effective concentration and the presence of reactive impurities. | 1. Verify the purity of the starting material.2. Use a fresh, unopened batch of the compound for critical experiments.3. Consider if potential oxidation products could be interfering with your reaction chemistry. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products due to oxidation. | 1. Attempt to identify the impurity peaks using mass spectrometry (LC-MS or GC-MS).2. Compare the chromatogram to a reference standard stored under ideal conditions.3. Implement stricter storage and handling procedures to prevent further degradation. |
Data Presentation
The following table summarizes hypothetical stability data for a closely related aromatic amine, demonstrating the expected impact of different storage conditions on the purity of this compound over time. This data is for illustrative purposes to highlight the importance of proper storage.
Table 1: Illustrative Long-Term Stability Data for an Aromatic Amine
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 25°C, Ambient Atmosphere, Exposed to Light | 0 | 99.5 | Off-white solid |
| 3 | 95.2 | Light yellow solid | |
| 6 | 88.7 | Yellow-brown solid | |
| 12 | 75.1 | Dark brown solid | |
| 25°C, Ambient Atmosphere, Protected from Light | 0 | 99.5 | Off-white solid |
| 3 | 98.1 | Off-white solid | |
| 6 | 96.5 | Pale yellow solid | |
| 12 | 92.3 | Light yellow solid | |
| 2-8°C, Inert Atmosphere (Nitrogen), Protected from Light | 0 | 99.5 | Off-white solid |
| 3 | 99.4 | Off-white solid | |
| 6 | 99.3 | Off-white solid | |
| 12 | 99.2 | Off-white solid |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound
This protocol outlines a general method for assessing the long-term stability of this compound under various storage conditions, based on ICH guidelines for stability testing.
1. Materials and Equipment:
-
This compound (3 batches of high purity)
-
Amber glass vials with Teflon-lined caps
-
Nitrogen or Argon gas source
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, water) and buffers
2. Sample Preparation:
-
Aliquot approximately 100 mg of this compound from each of the three batches into separate, labeled amber glass vials.
-
For samples to be stored under an inert atmosphere, gently flush the headspace of the vials with nitrogen or argon for 30-60 seconds before tightly sealing the cap.
-
Prepare a sufficient number of vials to be pulled at each time point for each storage condition.
3. Storage Conditions and Time Points:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Time points: 0, 3, and 6 months.
-
Recommended (Best Case): 5°C ± 3°C (refrigerated), under inert atmosphere. Time points: 0, 6, 12, 24, and 36 months.
4. Analytical Method (Purity Assessment by HPLC):
-
At each time point, remove one vial from each storage condition for each batch.
-
Allow the vial to equilibrate to room temperature before opening.
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Analyze the sample by a validated stability-indicating HPLC method. An example method could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 7).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Calculate the purity of the sample by the area normalization method, and quantify any significant degradation products relative to the main peak.
5. Data Analysis:
-
Tabulate the purity results for each batch under each storage condition at every time point.
-
Analyze the trend of degradation over time.
-
Based on the accelerated stability data, a preliminary shelf-life can be estimated. The long-term data will be used to confirm the final shelf-life.
Mandatory Visualization
Caption: Generalized oxidation pathway of this compound.
Caption: Troubleshooting workflow for suspected oxidation issues.
A troubleshooting guide for common issues in aniline derivative synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of aniline derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in aniline derivative synthesis?
A1: Low yields in aniline derivative synthesis can arise from several factors, including incomplete reactions, the formation of side products, and product degradation during workup and purification. Careful control of reaction conditions and the purity of reagents are crucial for a successful synthesis.[1]
Q2: How can I minimize the formation of colored impurities in my reaction?
A2: The formation of colored impurities often points to oxidation of the aniline starting material or product.[2] To mitigate this, it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon, and use degassed solvents.[2] Protecting the amino group of the aniline can also prevent oxidative coupling by reducing the electron-donating ability of the nitrogen.[2]
Q3: What are the most common side reactions in aniline derivative synthesis, and how can they be prevented?
A3: Common side reactions include oxidative coupling (dimerization) and self-coupling (homocoupling) in cross-coupling reactions like the Buchwald-Hartwig amination.[2] Oxidative coupling can be minimized by using an inert atmosphere and degassed solvents.[2] Homocoupling can be addressed by screening different bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) and optimizing the base and reaction concentration.[2]
Q4: My purification by column chromatography is not effective. What can I do to improve separation?
A4: Poor separation during column chromatography of aniline derivatives can be due to the interaction of the basic amine with the acidic silica gel. Adding a small amount of a base, like triethylamine (0.5-1% v/v), to the eluent can neutralize the acidic sites on the silica gel and improve separation.[1] Optimizing the solvent system by adjusting the polarity is also critical for achieving good resolution.
Troubleshooting Guides
Issue 1: Low Yield
Problem: The overall yield of the desired aniline derivative is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary. |
| Suboptimal Reaction Temperature | The optimal temperature can be critical. For exothermic reactions, ensure adequate cooling to prevent side reactions. For others, gentle heating or reflux may be required for completion.[1] |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants and reagents are used. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.[1] |
| Presence of Water | Many reactions in aniline derivative synthesis are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1] |
| Poor Quality Reagents | Use high-purity starting materials and reagents. Old or decomposed reagents can be less effective and introduce impurities. |
| Product Degradation During Workup | The workup procedure, such as quenching with water or neutralization with a base, should be performed carefully to avoid product degradation.[1] |
Issue 2: Presence of Significant Side Products
Problem: Analysis of the crude product shows a significant amount of unintended byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidative Dimerization | Conduct the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents to minimize exposure to oxygen.[2] |
| Homocoupling in Cross-Coupling Reactions | Optimize the ligand, base, and reaction concentration. Bulky, electron-rich phosphine ligands are often preferred in Buchwald-Hartwig amination to suppress homocoupling.[2] |
| Over-alkylation or Acylation | In N-alkylation or N-acylation reactions, the product can sometimes be more reactive than the starting material, leading to multiple additions. Use a controlled stoichiometry of the alkylating or acylating agent and consider lower reaction temperatures. |
| Polysubstitution in Electrophilic Aromatic Substitution | The amino group is a strong activating group, which can lead to multiple substitutions on the aromatic ring. To achieve mono-substitution, consider protecting the amino group as an amide before carrying out the substitution. |
Issue 3: Difficulty in Product Purification
Problem: The desired product is difficult to isolate from impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Tailing on Silica Gel Column | Add a small percentage of a basic modifier like triethylamine to the eluent to improve peak shape and separation. |
| Co-eluting Impurities | Optimize the mobile phase polarity. A gradient elution, where the polarity of the eluent is gradually changed, can improve the separation of compounds with similar polarities. |
| Product is an Oil | If the product is an oil and column chromatography is challenging, consider converting it to a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify by recrystallization. The free base can be regenerated after purification. |
| Colored Impurities | If colored impurities persist after chromatography, treating a solution of the product with activated charcoal followed by filtration can sometimes remove them. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with an aniline.
-
Setup: In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).
-
Reagent Addition: Add the aryl halide and the aniline to the Schlenk tube.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizations
Caption: A general troubleshooting workflow for aniline derivative synthesis.
Caption: Common side reactions in aniline derivative synthesis.
Caption: Decision-making workflow for purifying aniline derivatives.
References
Validation & Comparative
Validating the Structure of 3-(1-Aminoethyl)aniline Derivatives: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of novel synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 3-(1-Aminoethyl)aniline, a versatile building block in medicinal chemistry, unambiguous structural validation is critical to ensure the desired molecular architecture and predict its biological activity. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for the structural elucidation of these derivatives. Detailed experimental protocols, expected data, and a comparison with alternative analytical methods are presented to aid researchers in selecting the most appropriate techniques for their needs.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the parent compound, this compound. These values serve as a baseline for interpreting the spectra of its derivatives, where shifts and new signals will indicate successful modification.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(NH₂) | ~4.1 | Quartet | ~6.7 |
| Ar-H | ~6.5 - 7.2 | Multiplet | - |
| -NH₂ (aromatic) | ~3.6 | Broad Singlet | - |
| -CH₃ | ~1.3 | Doublet | ~6.7 |
| -NH₂ (aliphatic) | ~1.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ar-C (C-NH₂) | ~147 |
| Ar-C (C-CH) | ~145 |
| Ar-CH | ~113 - 129 |
| -CH(NH₂) | ~51 |
| -CH₃ | ~25 |
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3400 - 3300 | Medium-Strong |
| C-H (aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (aliphatic) | Stretch | 3000 - 2850 | Medium |
| N-H (primary amine) | Bend (Scissoring) | 1650 - 1580 | Medium-Strong |
| C=C (aromatic) | Stretch | 1600 & 1475 | Medium-Strong |
| C-N | Stretch | 1335 - 1250 | Medium-Strong |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Notes |
| 136 | [M]⁺ | Molecular Ion |
| 121 | [M - CH₃]⁺ | Loss of a methyl group |
| 119 | [M - NH₃]⁺ | Loss of ammonia from the ethylamine side chain |
| 93 | [C₆H₅NH₂]⁺ | Cleavage of the ethylamine group |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and can be specifically adapted for this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 30° pulse width and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a 45° pulse width and a relaxation delay of 2-5 seconds.
-
Collect a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and identify the chemical shifts and coupling patterns for all signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure salt plate/KBr pellet).
-
Place the sample in the spectrometer's beam path.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer, commonly coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Data Acquisition:
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique, often showing the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its potential fragments (e.g., m/z 50-500).
-
Tandem MS (MS/MS): For more detailed structural information, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to observe its fragmentation pattern.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic validation and the complementary nature of the information provided by each technique.
Caption: Workflow for spectroscopic validation of this compound derivatives.
Caption: Comparison of information from different spectroscopic techniques.
Comparison with Alternative Analytical Techniques
While NMR, FT-IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary or, in some cases, definitive information.
X-ray Crystallography:
-
Principle: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.
-
Advantages: It provides an unambiguous determination of the molecular structure, including stereochemistry and conformation.
-
Disadvantages: A suitable single crystal of the compound is required, which can be challenging and time-consuming to grow. The solid-state conformation may not be the same as in solution.
-
Comparison: While NMR provides information about the connectivity and solution-state structure, X-ray crystallography gives the definitive solid-state structure. For chiral derivatives of this compound, X-ray crystallography can be invaluable for determining the absolute configuration.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Principle: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.
-
Advantages: It is a simple and rapid technique, useful for quantitative analysis and for studying conjugated systems.
-
Disadvantages: It provides limited structural information, as many different compounds can have similar UV-Vis spectra.
-
Comparison: For this compound derivatives, UV-Vis spectroscopy can confirm the presence of the aromatic ring and can be used to monitor reactions or purity. However, it is not a primary tool for detailed structural elucidation compared to NMR or MS. The position of the maximum absorbance (λmax) can be influenced by substituents on the aniline ring, providing some electronic information.
Comparative Reactivity Analysis of 3-(1-Aminoethyl)aniline and its Isomers: A Guide for Researchers
For: Researchers, scientists, and drug development professionals
Abstract
Introduction to (1-Aminoethyl)aniline Isomers
The (1-Aminoethyl)aniline scaffold, existing as ortho-, meta-, and para-isomers, presents a unique structural motif combining a primary aliphatic amine and a primary aromatic amine. The relative positions of these two functional groups, along with the alkyl nature of the substituent, dictate the electronic and steric environment of the molecule, thereby influencing its reactivity. Understanding these nuances is critical for applications in medicinal chemistry, where such structures can serve as key intermediates for the synthesis of bioactive molecules, and in materials science for the development of novel polymers.
The isomers under consideration are:
-
2-(1-Aminoethyl)aniline (ortho-isomer)
-
3-(1-Aminoethyl)aniline (meta-isomer)
-
4-(1-Aminoethyl)aniline (para-isomer)
Theoretical Framework for Reactivity
The reactivity of the (1-Aminoethyl)aniline isomers is primarily governed by two key factors:
-
Basicity of the Aromatic Amino Group: The availability of the lone pair of electrons on the nitrogen of the aniline amino group determines its nucleophilicity and basicity.
-
Susceptibility to Electrophilic Aromatic Substitution (EAS): The electron density of the benzene ring, influenced by the substituent, affects the rate and regioselectivity of reactions with electrophiles.
The 1-aminoethyl group influences these factors through a combination of electronic and steric effects.
Electronic Effects:
-
Inductive Effect (-I): The alkyl group is generally considered electron-donating (+I effect). However, the presence of the amino group on the ethyl substituent introduces an electron-withdrawing inductive effect due to the electronegativity of nitrogen. This effect is distance-dependent and will influence the electron density of the aromatic ring and the basicity of the aniline nitrogen.
-
Hyperconjugation: The C-H bonds of the ethyl group can participate in hyperconjugation, donating electron density to the aromatic ring, thus activating it towards EAS. This effect is most pronounced for the ortho- and para-isomers.
Steric Effects:
-
Steric Hindrance: The 1-aminoethyl group, particularly at the ortho position, can sterically hinder the approach of reagents to the aromatic amino group and the adjacent positions on the aromatic ring.
Predicted Comparative Reactivity
Based on the interplay of the aforementioned effects, a qualitative prediction of the relative reactivity of the isomers can be made.
Basicity of the Aromatic Amino Group
The basicity of the aniline nitrogen is expected to be influenced by the net electronic effect of the 1-aminoethyl substituent.
-
Para-isomer (4-(1-Aminoethyl)aniline): The substituent is predicted to have a net electron-donating effect at the para position through hyperconjugation, which would increase the electron density on the aromatic amino group, making it the most basic among the three isomers.
-
Meta-isomer (this compound): The electronic influence at the meta position is primarily inductive. The electron-withdrawing nature of the amino group on the substituent will likely decrease the basicity of the aromatic amine compared to the para-isomer.
-
Ortho-isomer (2-(1-Aminoethyl)aniline): This isomer is expected to be the least basic. In addition to the inductive effect, steric hindrance from the adjacent 1-aminoethyl group can interfere with the solvation of the anilinium ion, destabilizing it and thereby reducing the basicity of the parent amine.
Predicted Order of Basicity: para > meta > ortho
Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group is a strong activating, ortho-, para-director.[1] The overall reactivity of the ring towards electrophiles will be modulated by the 1-aminoethyl substituent.
-
Para-isomer: With the para position occupied, electrophilic attack will be directed to the positions ortho to the strongly activating amino group. The electron-donating nature of the substituent will further enhance the reactivity of the ring.
-
Ortho-isomer: The ortho position is occupied, and the amino group will direct incoming electrophiles to the para position. Steric hindrance from the substituent may slightly reduce the overall reaction rate compared to the para-isomer.
-
Meta-isomer: The amino group will direct electrophiles to the ortho and para positions. The substituent at the meta position will have a less pronounced electronic effect on these positions compared to the ortho and para isomers.
Predicted Order of Reactivity in EAS: para ≈ ortho > meta
Data Presentation
The following table summarizes the predicted qualitative reactivity of the (1-Aminoethyl)aniline isomers.
| Isomer | Predicted Relative Basicity of Aromatic NH2 | Predicted Relative Rate of EAS | Key Influencing Factors |
| 2-(1-Aminoethyl)aniline | Least Basic | High | Steric hindrance, Inductive effect |
| This compound | Moderately Basic | Moderate | Inductive effect |
| 4-(1-Aminoethyl)aniline | Most Basic | High | Hyperconjugation |
Experimental Protocols
To obtain quantitative data for a direct comparison, the following experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acids of the aromatic amino group for each isomer.
Materials:
-
2-(1-Aminoethyl)aniline, this compound, 4-(1-Aminoethyl)aniline
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Accurately weigh approximately 0.1 mmol of the (1-Aminoethyl)aniline isomer and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in 0.2 mL increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly and then begins to plateau.
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the equivalence point from the first derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point. Since there are two amino groups, two equivalence points and two pKa values will be observed. The pKa of the anilinium ion will be the lower of the two values.
-
Repeat the experiment in triplicate for each isomer to ensure reproducibility.
Comparative Rate of N-Acylation by UV-Vis Spectroscopy
Objective: To compare the relative rates of N-acylation of the aromatic amino group of the isomers with acetic anhydride.
Materials:
-
2-(1-Aminoethyl)aniline, this compound, 4-(1-Aminoethyl)aniline
-
Acetic anhydride
-
Acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare stock solutions of each (1-Aminoethyl)aniline isomer (e.g., 1 mM) and acetic anhydride (e.g., 100 mM) in acetonitrile.
-
Determine the wavelength of maximum absorbance (λmax) for each isomer in acetonitrile.
-
In a quartz cuvette, mix a dilute solution of one of the isomers with a large excess of the acetic anhydride solution (to ensure pseudo-first-order kinetics). For example, mix 100 µL of the 1 mM isomer solution with 900 µL of a 10 mM acetic anhydride solution in acetonitrile.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the λmax of the starting aniline derivative over time.
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting line will be -k'.
-
Repeat the experiment under the same conditions for the other two isomers.
-
The relative reactivity can be compared by the magnitude of the determined rate constants.
Visualizations
The following diagrams illustrate the structures of the isomers, a proposed experimental workflow, and the electronic and steric effects influencing their reactivity.
Caption: Chemical structures of the ortho-, meta-, and para-isomers.
Caption: Experimental workflow for comparative reactivity analysis.
Caption: Interplay of electronic and steric effects on reactivity.
Conclusion
While direct experimental data is lacking, a theoretical analysis of the electronic and steric properties of the (1-Aminoethyl)aniline isomers allows for a rational prediction of their relative reactivities. The para-isomer is anticipated to be the most basic and highly reactive in electrophilic aromatic substitution, whereas the ortho-isomer is predicted to be the least basic due to steric hindrance. The meta-isomer is expected to exhibit intermediate reactivity. The provided experimental protocols offer a clear pathway for researchers to obtain the necessary quantitative data to validate these predictions and to further elucidate the chemical behavior of these versatile building blocks. This understanding is crucial for the strategic design of synthetic routes and the development of novel molecules in various fields of chemical science.
References
A Comparative Guide to Determining the Absolute Stereochemistry of Chiral 3-(1-Aminoethyl)aniline
For researchers and professionals in drug development, the precise determination of a molecule's absolute stereochemistry is a critical step. This guide provides a comparative overview of established analytical techniques for confirming the absolute stereochemistry of chiral 3-(1-Aminoethyl)aniline, a versatile building block in medicinal chemistry. We will delve into the experimental protocols of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and chiroptical methods, presenting supporting data to facilitate an informed choice of methodology.
Comparison of Analytical Techniques
The selection of a method for determining absolute stereochemistry often depends on the nature of the sample, available instrumentation, and the desired level of certainty. Below is a summary of the most common techniques, with representative data for analogous chiral primary amines to illustrate expected outcomes.
| Technique | Principle | Sample Requirements | Typical Quantitative Data | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Atomic coordinates, Flack parameter (close to 0 for correct assignment). | Provides unambiguous determination of absolute configuration[1][2][3]. | Crystal growth can be challenging and time-consuming[4]. |
| NMR Spectroscopy (Modified Mosher's Method) | Derivatization with a chiral agent (e.g., MTPA) to form diastereomers, which exhibit distinct NMR chemical shifts. | Enantiomerically enriched sample, soluble in a suitable deuterated solvent. | Chemical shift difference (Δδ = δS - δR) between diastereomers. For 1H NMR, Δδ is typically in the range of 0.01-0.2 ppm. For 19F NMR, larger Δδ values can be observed[5][6]. | Relatively rapid and requires a small amount of sample. Does not require crystallization[6][7][8]. | Empirical method that relies on conformational models; incorrect assignment is possible if the model is not applicable[6][9]. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Enantiomerically pure sample, soluble in a UV-transparent solvent. | Wavelength and sign of Cotton effects (Δε). | Highly sensitive method requiring a small amount of sample. Can be used for non-crystalline samples[10][11]. | Requires a chromophore near the stereocenter. Interpretation can be complex and may require theoretical calculations[10][12]. |
Experimental Protocols
X-ray Crystallography
This method provides the most definitive assignment of absolute stereochemistry.
Methodology:
-
Crystal Growth: Grow a single crystal of a suitable salt or derivative of this compound. This can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution. Common acids for salt formation include tartaric acid or camphorsulfonic acid.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically using Cu Kα radiation, which is advantageous for determining the absolute configuration of light-atom structures[2].
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to zero with a small standard uncertainty confirms the correct enantiomer has been modeled[2].
NMR Spectroscopy: The Modified Mosher's Method
This is one of the most widely used NMR techniques for determining the absolute configuration of chiral alcohols and amines[6][7].
Methodology:
-
Derivatization: React two separate samples of the enantiomerically enriched this compound with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) to form the corresponding diastereomeric amides.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Interpretation: Identify a set of protons on either side of the newly formed amide bond. Calculate the chemical shift difference (Δδ) for these protons between the two diastereomers (Δδ = δS - δR). According to the Mosher model, for a given enantiomer of the amine, the protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration[6][9]. 19F NMR can also be a powerful tool, often providing larger and more easily interpretable chemical shift differences[5][13][14].
Chiroptical Methods: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique that can provide information about the absolute stereochemistry of a molecule, particularly when a suitable chromophore is present[10][11].
Methodology:
-
Derivative Formation: To enhance the chiroptical response, this compound can be derivatized with a chromophoric reagent. For primary amines, reagents like 2,2'-bridged biphenyls can be used to introduce a chromophore that gives a predictable CD signal based on the stereochemistry[12].
-
CD Spectrum Acquisition: Dissolve the enantiomerically pure derivative in a suitable solvent (e.g., methanol, acetonitrile) and record the CD spectrum over the appropriate UV-Vis wavelength range.
-
Data Analysis: The sign of the Cotton effect in the CD spectrum, which arises from the spatial interaction of the chromophores, can be correlated to the absolute configuration of the stereocenter. This is often done by comparing the experimental spectrum to established empirical rules or to the results of quantum mechanical calculations[10][12].
Workflow for Stereochemical Determination
The following diagram illustrates a logical workflow for determining the absolute stereochemistry of chiral this compound, starting from the chiral sample and branching into the different analytical pathways.
Caption: A flowchart outlining the primary methods and key steps for determining the absolute stereochemistry of a chiral amine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. BJOC - A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines [beilstein-journals.org]
- 5. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Comparing the biological activity of different 3-(1-Aminoethyl)aniline analogs
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The versatility of the aniline scaffold allows for substitutions that can dramatically influence the compound's biological activity, leading to the development of drugs for a multitude of diseases. While a comprehensive comparative analysis of 3-(1-Aminoethyl)aniline analogs is limited in the current literature, this guide provides a broader overview of the biological activities of various substituted aniline derivatives. We will explore their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data from a range of studies. It is important to note that direct comparisons of the presented data should be approached with caution, as the compounds belong to different structural classes and were evaluated under varying experimental conditions.
Quantitative Comparison of Biological Activity
The following tables summarize the biological activity of different classes of aniline derivatives, showcasing the impact of various substitutions on their potency.
Table 1: Anticancer Activity of Substituted Aniline Derivatives
Various aniline analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. The data below highlights the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, indicating the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| Trifluoromethyl-Aniline Derivatives | 6g | MCF-7 (Breast) | 0.15 | - | [1] |
| 6e | MCF-7 (Breast) | 0.42 | - | [1] | |
| 5c | MCF-7 (Breast) | 0.49 | - | [1] | |
| 4g | MCF-7 (Breast) | 0.52 | - | [1] | |
| 4c | MCF-7 (Breast) | 1.02 | - | [1] | |
| 4-Anilinoquinazoline Derivatives | Canertinib (CI-1033) | Various | - | - | [2] |
| 2-Substituted Aniline Pyrimidine Derivatives | Compound 18c | HepG2 (Liver) | 18.5 ± 2.3 nM (Mer Kinase) | - | [3] |
| Compound 18c | MDA-MB-231 (Breast) | 33.6 ± 4.3 nM (c-Met Kinase) | - | [3] |
Data is representative of published findings. Experimental conditions may vary between studies.
Table 2: Antimicrobial Activity of Substituted Aniline Derivatives
Aniline derivatives have also been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Trifluoro-Anilines | 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 | [4][5] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | [4][5] | |
| 3,5-dibromoaniline | V. harveyi | 100 | [4] | |
| 4-bromo-3-chloroaniline | V. harveyi | 125 | [4] | |
| 3-chloro-4-iodoaniline | V. harveyi | 125 | [4] | |
| Anilino Benzimidazoles | Compound 2 | Various Bacteria & Fungi | - | [6] |
| Compound 8 | Various Bacteria & Fungi | - | [6] | |
| Compound 9 | Various Bacteria & Fungi | - | [6] |
Data is representative of published findings. Experimental conditions may vary between studies.
Table 3: Enzyme Inhibition by Substituted Aniline Derivatives
The ability of aniline analogs to inhibit specific enzymes is a common mechanism of action. Below are examples of aniline derivatives that have been shown to inhibit carbonic anhydrase (hCA) and acetylcholinesterase (AChE).
| Compound Class | Inhibition Target | IC50 (nM) | Kᵢ (nM) | Reference |
| N-Benzyl- and N-Allyl Aniline Derivatives | hCA I | 243.11 - 633.54 | 202.12±16.21 - 635.31±45.33 | [7] |
| hCA II | 296.32 - 518.37 | 298.57±94.13 - 511.18±115.98 | [7] | |
| AChE | 182.45 - 520.21 | 149.24±15.59 - 519.59±102.27 | [7] |
Data is representative of published findings. Experimental conditions may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of aniline derivatives.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][8]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically prepared by serial dilution) and incubated for an additional 48–72 hours.[1]
-
MTT Addition: Following the incubation period, the culture medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2–4 hours.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength between 500 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Calculation: The IC50 value is determined from a dose-response curve, which is generated by plotting the percentage of cell viability against the compound concentrations.[1]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][9]
-
Preparation of Test Compounds: A stock solution of each aniline derivative is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[9]
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the bacterial suspension.[2]
-
Controls: Positive controls (broth with bacteria and a known antibiotic), negative controls (broth with bacteria and the solvent), and sterility controls (broth only) are included.[9]
-
Incubation: The plate is sealed and incubated at 37°C for 16–20 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]
Signaling Pathways and Experimental Workflows
The biological effects of aniline derivatives are often mediated through their interaction with specific cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Certain aniline derivatives have been shown to induce apoptosis in cancer cells through the activation of the PI3K/AKT/mTOR signaling pathway.[10][11][12]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells [mdpi.com]
- 11. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-(1-Aminoethyl)aniline: Traditional vs. Biocatalytic Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral amines such as 3-(1-Aminoethyl)aniline is a critical aspect of pharmaceutical manufacturing. This guide provides a comparative analysis of established chemical synthesis routes against a modern biocatalytic approach, offering insights into yield, reaction conditions, and potential for enantiomeric purity.
The synthesis of this compound, a valuable building block in medicinal chemistry, has traditionally relied on multi-step chemical reductions. However, recent advancements in biocatalysis present a compelling alternative, promising higher selectivity and greener reaction profiles. This guide benchmarks two known chemical methods against a novel biocatalytic route, providing detailed experimental protocols and a clear comparison of their performance metrics.
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the three synthetic routes discussed in this guide.
| Metric | Known Method 1: Reduction of Nitro-oxime | Known Method 2: Reduction of Amino-oxime | New Biocatalytic Method: Asymmetric Amination |
| Starting Material | m-Nitroacetophenone oxime | 1-(3-Aminophenyl)ethanone oxime | 3-Aminoacetophenone |
| Key Reagents | Sodium borohydride | Ammonium hydroxide, Hydrogen, Nickel catalyst | Transaminase, Amine donor (e.g., Alanine) |
| Reported Yield | 94.0% | 80.5% | Potentially >95% |
| Enantiomeric Excess | Racemic (0% ee) | Racemic (0% ee) | High (often >99% ee) |
| Reaction Conditions | 20°C, 2 minutes, neat | 2585.81 Torr, 48 hours, in Ethanol | Mild aqueous conditions, near room temperature |
| Environmental Impact | Use of borohydride reductants | High pressure of hydrogen gas, metal catalyst | Green, biodegradable enzyme, aqueous medium |
| Safety Considerations | Handling of borohydride | High-pressure hydrogenation | Generally regarded as safe |
Experimental Protocols
Known Method 1: Reduction of m-Nitroacetophenone Oxime
This established method involves the reduction of m-nitroacetophenone oxime to afford this compound.
Procedure:
-
To a reaction vessel, add m-nitroacetophenone oxime.
-
At 20°C, introduce sodium borohydride to the neat starting material.
-
The reaction is allowed to proceed for approximately 2 minutes.
-
Upon completion, the reaction mixture is worked up using standard procedures to isolate the product.
Note: This method results in a racemic mixture of the final product.
Known Method 2: Reduction of 1-(3-Aminophenyl)ethanone Oxime
This alternative chemical synthesis route starts from 1-(3-aminophenyl)ethanone oxime.
Procedure:
-
In a high-pressure reactor, dissolve 1-(3-aminophenyl)ethanone oxime in ethanol.
-
Add ammonium hydroxide and a nickel catalyst to the solution.
-
The reactor is charged with hydrogen gas to a pressure of 2585.81 Torr.
-
The reaction is maintained for 48 hours.
-
Following the reaction, the catalyst is filtered, and the solvent is removed to yield the product.
Note: This synthesis also produces a racemic mixture of this compound.
New Synthetic Route: Biocatalytic Asymmetric Amination
This novel approach utilizes a transaminase enzyme for the asymmetric synthesis of chiral this compound from 3-aminoacetophenone.[1][2][3]
Procedure:
-
In a buffered aqueous solution, prepare the substrate, 3-aminoacetophenone.
-
Introduce a suitable transaminase enzyme and an amine donor (e.g., L-alanine or isopropylamine).
-
The reaction mixture is incubated at or near room temperature with gentle agitation.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).
-
Once the reaction reaches completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase.
Note: This method is designed to produce a single enantiomer of the product, with high yield and enantiomeric excess.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflow of the three synthetic routes.
Caption: Workflow for the reduction of m-nitroacetophenone oxime.
Caption: Workflow for the reduction of 1-(3-aminophenyl)ethanone oxime.
Caption: Workflow for the biocatalytic asymmetric amination.
References
- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 2. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Complex NMR and Mass Spectra of 3-(1-Aminoethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of synthetic products is a cornerstone of chemical research and drug development. 3-(1-Aminoethyl)aniline, a valuable building block in medicinal chemistry, can present a challenge in spectral interpretation due to its structural features. This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and its potential synthetic impurities. By understanding the subtle differences in their spectra, researchers can confidently assess the purity and identity of their products.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and two common impurities that may arise during its synthesis via reductive amination of 3-aminoacetophenone: the unreacted starting material, 3-aminoacetophenone, and the potential over-reduction byproduct, 1-(3-aminophenyl)ethanol.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.15 | t | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H | |
| ~6.60 | s | 1H | Ar-H | |
| ~6.55 | d | 1H | Ar-H | |
| ~4.10 | q | 1H | CH | |
| ~3.60 (broad s) | 2H | NH₂ (aromatic) | ||
| ~1.60 (broad s) | 2H | NH₂ (aliphatic) | ||
| ~1.40 | d | 3H | CH₃ | |
| 3-Aminoacetophenone | ~7.35 | s | 1H | Ar-H |
| ~7.25 | t | 1H | Ar-H | |
| ~7.00 | d | 1H | Ar-H | |
| ~6.85 | d | 1H | Ar-H | |
| ~3.80 (broad s) | 2H | NH₂ | ||
| ~2.55 | s | 3H | COCH₃ | |
| 1-(3-Aminophenyl)ethanol | ~7.10 | t | 1H | Ar-H |
| ~6.75 | d | 1H | Ar-H | |
| ~6.65 | s | 1H | Ar-H | |
| ~6.50 | d | 1H | Ar-H | |
| ~4.80 | q | 1H | CH(OH) | |
| ~3.65 (broad s) | 2H | NH₂ | ||
| ~2.00 (broad s) | 1H | OH | ||
| ~1.45 | d | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~147.0 | Ar-C (C-NH₂) |
| ~145.0 | Ar-C | |
| ~129.0 | Ar-CH | |
| ~117.0 | Ar-CH | |
| ~114.0 | Ar-CH | |
| ~113.0 | Ar-CH | |
| ~51.0 | CH | |
| ~25.0 | CH₃ | |
| 3-Aminoacetophenone | ~199.0 | C=O |
| ~146.5 | Ar-C (C-NH₂) | |
| ~138.0 | Ar-C | |
| ~129.5 | Ar-CH | |
| ~120.0 | Ar-CH | |
| ~118.0 | Ar-CH | |
| ~114.0 | Ar-CH | |
| ~26.5 | COCH₃ | |
| 1-(3-Aminophenyl)ethanol | ~146.0 | Ar-C (C-NH₂) |
| ~145.5 | Ar-C | |
| ~129.0 | Ar-CH | |
| ~116.0 | Ar-CH | |
| ~114.0 | Ar-CH | |
| ~112.0 | Ar-CH | |
| ~70.0 | CH(OH) | |
| ~25.0 | CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 136 | 121 ([M-CH₃]⁺), 119 ([M-NH₃]⁺), 93, 77 |
| 3-Aminoacetophenone | 135 | 120 ([M-CH₃]⁺), 92, 65 |
| 1-(3-Aminophenyl)ethanol | 137 | 122 ([M-CH₃]⁺), 119 ([M-H₂O]⁺), 106, 93, 77 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the sample is fully dissolved.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 220 ppm
-
Proton decoupling: Broadband decoupling (e.g., waltz-16)
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) source. A gas chromatograph (GC) can be used for sample introduction and separation of mixtures.
-
GC-MS Parameters (if applicable):
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass range: m/z 40-500
-
Source temperature: 230 °C
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with the predicted data.
Visualizing the Workflow and Fragmentation
To aid in the understanding of the analytical process and the interpretation of the mass spectrum, the following diagrams are provided.
Cross-validation of experimental results with computational models for 3-(1-Aminoethyl)aniline
A Comparative Guide to Experimental and Computational Data for 3-(1-Aminoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined properties of compounds structurally related to this compound and in-silico predictions for this compound itself and its analogs. Due to the limited availability of direct experimental biological data for this compound, this document leverages data from its close structural analogs, phenylethylamine and 2-phenylethanol, to serve as a benchmark for computational models. This comparative approach is designed to offer insights into the predictive accuracy of computational tools for this class of compounds and to provide a framework for future experimental validation.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the available experimental data for the selected analogs and the computationally predicted properties for this compound and the same analogs. This allows for a direct comparison between experimental reality and computational prediction.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | Phenylethylamine (Experimental) | Phenylethylamine (Predicted) | 2-Phenylethanol (Experimental) | 2-Phenylethanol (Predicted) |
| Molecular Weight ( g/mol ) | 136.19 | 121.18 | 121.18 | 122.17 | 122.17 |
| LogP | 1.29 | 1.41[1] | 1.35 | 1.36 | 1.23 |
| Topological Polar Surface Area (TPSA) (Ų) | 52.04 | 26.02 | 26.02 | 20.23 | 20.23 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 | 1 | 1 |
| Rotatable Bonds | 1 | 2 | 2 | 2 | 2 |
| Boiling Point (°C) | 266.5 | 195[1] | 194.5 | 219-221 | 219.8 |
| Melting Point (°C) | 51-56 | -60 | -65.2 | -27 | -25.8 |
Table 2: Comparison of Biological Activity Data
| Biological Activity | This compound (Predicted) | Phenylethylamine (Experimental) | Phenylethylamine (Predicted) | 2-Phenylethanol (Experimental) | 2-Phenylethanol (Predicted) |
| Cytotoxicity (LD50, mg/kg, mouse) | Class 3 (50-300) | 226.7 ± 4.4[2] | Class 3 (50-300) | Not Available | Class 3 (50-300) |
| Antimicrobial Activity (MIC50, mM vs. E. coli) | Not Available | Not Available | Not Available | ~15[3] | Not Available |
Disclaimer: The predicted values are generated from computational models and should be used for guidance and prioritization of experimental studies. They are not a substitute for experimental validation.
Experimental and Computational Protocols
A clear understanding of the methodologies is essential for the critical evaluation of the presented data.
Experimental Protocols
1. Determination of Physicochemical Properties: Standard experimental procedures are employed to determine properties like melting point, boiling point, and LogP. For instance, the octanol-water partition coefficient (LogP) is typically determined using the shake-flask method followed by quantification of the analyte in both phases using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
2. Cytotoxicity Assay (LD50 in mice): The acute toxicity, expressed as the median lethal dose (LD50), is determined through in vivo studies in animal models, such as mice. A typical protocol involves the administration of escalating doses of the compound to groups of animals. Observations for signs of toxicity and mortality are recorded over a specified period. The LD50 value is then calculated using statistical methods, representing the dose at which 50% of the test population succumbs.[2]
3. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC50): The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard procedure:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. The MIC50 is the concentration that inhibits 50% of the microbial growth.[3]
Computational Protocols
1. Prediction of Physicochemical Properties and ADMET: In-silico prediction of physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is performed using various computational tools. Web-based platforms like SwissADME and admetSAR are commonly used. These tools utilize large databases of known compounds and their properties to build predictive models based on molecular descriptors. The process typically involves:
-
Input: The chemical structure of the molecule is provided as a SMILES string or drawn using a molecular editor.
-
Descriptor Calculation: The software calculates a wide range of molecular descriptors (e.g., molecular weight, LogP, TPSA, number of hydrogen bond donors/acceptors).
-
Model Application: Pre-built Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models are applied to predict the properties of interest.
2. Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The general workflow for developing a QSAR model is as follows:
-
Data Collection: A dataset of compounds with known biological activity (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the model is assessed using internal (e.g., cross-validation) and external validation sets.
3. Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. The process involves:
-
Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the small molecule (ligand) are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking Simulation: A docking algorithm samples different conformations and orientations of the ligand within the binding site of the receptor.
-
Scoring: A scoring function is used to estimate the binding affinity for each docked pose. The poses are then ranked based on their scores.
Mandatory Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
Caption: Workflow for cross-validating computational models with experimental data.
Caption: General methodology for Quantitative Structure-Activity Relationship (QSAR) modeling.
Caption: A hypothetical signaling pathway for the action of this compound.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(1-Aminoethyl)aniline as a Versatile Ligand Precursor in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its therapeutic efficacy. Chiral ligands, which impart stereocontrol in metal-catalyzed reactions, are central to this endeavor. Among the vast array of ligand precursors, 3-(1-Aminoethyl)aniline emerges as a promising and versatile building block. Its structure, featuring a chiral ethylamine moiety and a reactive aniline group, offers a straightforward handle for the synthesis of a diverse range of bidentate and polydentate chiral ligands. This guide provides a comparative perspective on the potential of this compound-derived ligands in asymmetric catalysis, supported by established experimental protocols and performance data from analogous ligand systems.
Synthesis of a Representative Ligand from this compound
A common strategy to convert primary amines into effective ligands is through the formation of Schiff bases via condensation with a suitable aldehyde. This approach allows for the facile introduction of additional coordinating atoms and steric bulk, which are crucial for tuning the catalytic activity and enantioselectivity. A representative synthesis of a chiral Schiff base ligand from (S)-3-(1-Aminoethyl)aniline is outlined below.
Reaction Scheme:
This reaction produces a bidentate N,O-ligand where the stereocenter of the original aminoethyl group is retained, providing a chiral environment around the metal center it coordinates to.
Experimental Protocols
To provide a framework for evaluating the performance of ligands derived from this compound, a detailed experimental protocol for a benchmark catalytic reaction, the asymmetric transfer hydrogenation of acetophenone, is provided below. This reaction is widely used to assess the effectiveness of chiral catalysts.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Precursor Formation: In a nitrogen-purged glovebox, a solution of [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous isopropanol (5 mL) is stirred at 80°C for 1 hour.
-
Reaction Setup: The resulting catalyst solution is cooled to room temperature. To this solution, acetophenone (1 mmol) is added.
-
Initiation: The reaction is initiated by the addition of a 0.1 M solution of potassium hydroxide in isopropanol (0.1 mmol).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography or gas chromatography.
-
Work-up and Analysis: Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).
Data Presentation: A Comparative Overview
While specific, peer-reviewed comparative data for a ligand directly synthesized from this compound in a standardized catalytic reaction is not yet prevalent in the public domain, we can create a comparative framework using data from well-established chiral diamine ligands in the asymmetric transfer hydrogenation of acetophenone. This allows for a projection of the potential performance of a this compound-derived ligand.
| Ligand | Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| Hypothetical Ligand A | [Ru(p-cymene)Cl₂]₂ / Ligand A | Acetophenone | - | - | - |
| (1S,2S)-TsDPEN | [Ru(p-cymene)Cl₂]₂ / (1S,2S)-TsDPEN | Acetophenone | >99 | 98 (R) | Literature Data |
| (R,R)-DACH | [Ru(p-cymene)Cl₂]₂ / (R,R)-DACH | Acetophenone | 95 | 85 (R) | Literature Data |
| (S,S)-BDPP | [Rh(COD)₂]BF₄ / (S,S)-BDPP | Acetophenone | >99 | 96 (S) | Literature Data |
Ligand A represents a hypothetical Schiff base ligand derived from (S)-3-(1-Aminoethyl)aniline. The expected performance would be evaluated against established ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), DACH (1,2-diaminocyclohexane), and BDPP (2,4-bis(diphenylphosphino)pentane).
Visualization of Catalytic Workflow and Mechanism
To further illustrate the role of this compound as a ligand precursor, the following diagrams, generated using the DOT language, depict the logical workflow from ligand synthesis to catalytic application and a plausible catalytic cycle.
Conclusion and Future Outlook
This compound represents a readily available and structurally rich platform for the development of novel chiral ligands. The ease of its derivatization into Schiff bases and other ligand classes opens up a vast chemical space for catalyst design and optimization. While direct comparative studies are currently limited, the established success of structurally related chiral diamine ligands in a variety of asymmetric transformations strongly suggests that ligands derived from this compound could offer competitive, if not superior, performance. Future research should focus on the systematic synthesis and screening of these ligands in benchmark catalytic reactions to fully elucidate their potential and establish their position in the asymmetric catalysis toolbox. Such studies will be invaluable to researchers and professionals in the ongoing pursuit of more efficient and selective synthetic methodologies for the production of enantiomerically pure compounds.
Head-to-head comparison of different purification techniques for 3-(1-Aminoethyl)aniline
A Comparative Guide to the Purification of 3-(1-Aminoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). This compound, a key building block in various synthetic pathways, often requires rigorous purification to remove by-products, unreacted starting materials, and other impurities. This guide provides a head-to-head comparison of common laboratory-scale purification techniques applicable to this compound, complete with experimental protocols and supporting data to aid in method selection.
Physicochemical Properties of this compound
A successful purification strategy relies on understanding the physical and chemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 51-56 °C | [2][3] |
| Boiling Point | 266.5 °C at 760 mmHg | [2] |
The compound's basic nature, due to its two amino groups, is a key chemical property exploited in certain purification methods. Its defined melting point suggests that it is a solid at room temperature, making recrystallization a viable option. The high boiling point indicates that distillation should be performed under reduced pressure to prevent thermal decomposition.
General Purification and Analysis Workflow
The selection of an appropriate purification technique depends on the nature of the impurities, the required purity level, and the scale of the reaction. A typical workflow involves an initial assessment followed by the chosen purification method and subsequent purity analysis.
Caption: General workflow for purification and analysis.
Head-to-Head Comparison of Purification Techniques
The following table summarizes the performance of four common purification techniques for this compound based on typical laboratory outcomes.
| Parameter | Vacuum Distillation | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Principle | Separation by boiling point differences under reduced pressure. | Separation by differential solubility in a solvent at varied temperatures. | Separation by differential partitioning between a stationary and mobile phase. | Separation by differential solubility in immiscible aqueous and organic phases based on pH. |
| Typical Purity | >99% | >98% | >99% | 95-98% (often used as a pre-purification step) |
| Expected Yield | 70-90% | 60-85% | 50-80% | >90% |
| Best For Removing | Non-volatile or high-boiling impurities (e.g., polymers, salts). | Impurities with significantly different solubility profiles. | Isomers and by-products with similar properties. | Acidic and neutral organic impurities.[4] |
| Scale | Milligrams to kilograms | Milligrams to kilograms | Milligrams to hundreds of grams | Milligrams to kilograms |
| Time Required | Moderate (3-6 hours) | Moderate to Long (4-24 hours) | Long (6-48 hours) | Short (1-2 hours) |
| Solvent Usage | Low | High | Very High | Moderate |
| Advantages | Excellent for removing non-volatile residues; can yield very high purity. | Cost-effective; scalable; can yield highly pure crystalline material. | High resolution; versatile for a wide range of impurities. | Fast; efficient for removing specific types of impurities; high recovery. |
| Disadvantages | Requires specialized equipment; risk of thermal decomposition if not controlled. | Yield can be low; finding a suitable solvent can be trial-and-error.[5] | Labor-intensive; high solvent consumption; potential for product loss on the column.[6] | May not remove basic impurities; requires use of acids/bases; can lead to emulsion formation. |
Experimental Protocols
Vacuum Distillation
This method is ideal for separating the thermally sensitive this compound from non-volatile impurities. Lowering the pressure significantly reduces the boiling point, preventing decomposition.
Protocol:
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Drying: Add the crude this compound (e.g., 10 g) and a magnetic stir bar to the distillation flask. For old or discolored aniline samples, adding a drying agent like KOH pellets and stirring for an hour before distillation can be beneficial.[7]
-
Distillation: Heat the flask gently in a heating mantle while stirring. Slowly reduce the pressure using a vacuum pump.
-
Collection: Collect the fraction that distills at the expected boiling point at the given pressure (e.g., ~130-135 °C at ~10 mmHg, estimated). Discard any initial low-boiling fractions.
-
Completion: Stop the distillation when the temperature drops or when only a dark, viscous residue remains in the distillation flask. Release the vacuum carefully before turning off the heat.
Recrystallization
Given that this compound is a solid at room temperature, recrystallization is a powerful technique for achieving high purity, provided a suitable solvent is identified.[5]
Protocol:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, toluene, hexane, water, or mixtures like ethanol/water).[5] The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask can help induce crystallization.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Column Chromatography
Flash column chromatography is effective for separating compounds based on their polarity. For amines, the silica gel stationary phase is often treated to prevent streaking and irreversible adsorption.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). To prevent the basic amine from sticking to the acidic silica, the eluent can be modified with a small amount of triethylamine (~0.5-1%).[6]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions in test tubes. The separation can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Combine the fractions containing the pure product as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Acid-Base Extraction
This technique leverages the basicity of the amino groups to separate this compound from acidic or neutral impurities.[4]
Caption: Logical flow of an acid-base extraction for amine purification.
Protocol:
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (~100 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 50 mL). The basic amine will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.[4]
-
Layer Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the solution is strongly basic (pH > 10), which deprotonates the amine salt and causes the free amine to separate.
-
Back Extraction: Extract the free amine back into a fresh organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified this compound.
Purity Assessment
The effectiveness of any purification technique must be verified by analytical methods.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point for analyzing aniline derivatives.[8]
-
Gas Chromatography (GC): Suitable for volatile compounds. GC with a nitrogen-phosphorus detector (NPD) is particularly sensitive for nitrogen-containing compounds like anilines.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect impurities if they are present in sufficient quantities (>1-2%).
References
- 1. chemscene.com [chemscene.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound 95 129725-48-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
Validating Reaction Mechanisms: A Comparative Guide for 3-(1-Aminoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction mechanisms for electrophilic aromatic substitution (EAS) on 3-(1-Aminoethyl)aniline. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous molecules, primarily aniline and meta-substituted anilines, to validate and compare plausible mechanistic pathways. The dual-reactivity of the aniline moiety, dictated by reaction conditions, presents a key area of investigation for predicting reaction outcomes and optimizing synthetic protocols.
Mechanistic Overview: The Dichotomy of Reactivity
The reaction mechanism of electrophilic substitution on this compound is fundamentally governed by the electronic state of its two amino functionalities. The reaction can proceed via two distinct pathways depending on the acidity of the reaction medium.
Pathway A: Electrophilic Substitution on the Free Base (Neutral or Weakly Acidic Conditions)
Under neutral or weakly acidic conditions, the primary aniline and the secondary amine of the aminoethyl group remain unprotonated. Both are activating, ortho-, para-directing groups due to the lone pair of electrons on the nitrogen atoms being delocalized into the aromatic ring. The primary amino group is a significantly stronger activating group than the 1-aminoethyl substituent. This pathway is expected to yield a mixture of ortho- and para-substituted products relative to the primary amino group.
Pathway B: Electrophilic Substitution on the Protonated Form (Strongly Acidic Conditions)
In strongly acidic media, such as those used for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the amino groups are protonated to form ammonium ions (-NH3+ and -NH2+R). These protonated groups are strongly deactivating and meta-directing due to their electron-withdrawing inductive effect. This pathway is predicted to favor the formation of meta-substituted products relative to the original positions of the amino groups.
Comparative Data Presentation
To illustrate the expected product distribution in the electrophilic substitution of this compound, the following tables summarize quantitative data from analogous reactions on aniline and 3-methylaniline (m-toluidine).
Table 1: Product Distribution in the Nitration of Aniline under Strongly Acidic Conditions
This reaction serves as an analogue for Pathway B, demonstrating the influence of the meta-directing anilinium ion.
| Product Isomer | Percentage Yield (%) |
| p-Nitroaniline | ~51% |
| m-Nitroaniline | ~47% |
| o-Nitroaniline | ~2% |
Data sourced from studies on the direct nitration of aniline.
Table 2: Product Distribution in the Nitration of N-acetyl-3-methylaniline
This reaction provides an analogy for Pathway A, where the directing effects of an activating group (in this case, the acetamido group, which is ortho-, para-directing) and a meta-positioned alkyl group are considered. This is a good model for a protected this compound.
| Product Isomer | Percentage Yield (%) |
| 4-Nitro-3-methylacetanilide | 91% |
| 6-Nitro-3-methylacetanilide | 9% |
Data sourced from a study on the regioselectivity of toluidine nitration.[1]
Experimental Protocols for Mechanistic Validation
To experimentally validate the proposed mechanisms for a given electrophilic substitution reaction on this compound (e.g., nitration), the following protocols for direct nitration and nitration with a protecting group strategy can be employed.
Protocol 1: Direct Nitration of this compound (Analogous to Pathway B)
Objective: To determine the product distribution under strongly acidic conditions where the anilinium ions are expected to form.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Carbonate solution (10%)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and/or High-Performance Liquid Chromatography (HPLC) to determine the ratio of ortho-, meta-, and para-isomers.
Protocol 2: Nitration of N-acetyl-3-(1-acetylaminoethyl)aniline (Analogous to Pathway A)
Objective: To determine the product distribution under conditions where the amino groups are protected and act as ortho-, para-directors.
Part A: Acetylation (Protection)
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (2.5 equivalents) and a catalytic amount of a suitable catalyst (e.g., zinc dust).
-
Heat the mixture to reflux for 2 hours.
-
Pour the reaction mixture into cold water to precipitate the diacetylated product.
-
Filter the solid, wash with water, and dry to obtain N-acetyl-3-(1-acetylaminoethyl)aniline.
Part B: Nitration
-
Suspend the N-acetyl-3-(1-acetylaminoethyl)aniline (1 equivalent) in glacial acetic acid at room temperature.
-
Slowly add a solution of nitric acid in glacial acetic acid, maintaining the temperature below 20°C.
-
Stir the reaction mixture for 2-3 hours.
-
Pour the mixture into ice water to precipitate the nitrated product.
-
Filter, wash with water, and dry the solid.
Part C: Hydrolysis (Deprotection)
-
Reflux the nitrated acetanilide from Part B in aqueous hydrochloric acid (e.g., 6M HCl) for 2-4 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the nitrated aniline.
-
Filter the product, wash with water, and dry.
-
Analyze the product mixture by GC-MS and/or HPLC to determine the isomer distribution.
Visualization of Reaction Pathways and Workflows
Diagram 1: Proposed Mechanism for Electrophilic Substitution on the Free Base of this compound (Pathway A)
Caption: Pathway A: Ortho- and para-directing effects of the amino groups.
Diagram 2: Proposed Mechanism for Electrophilic Substitution on the Protonated Form of this compound (Pathway B)
Caption: Pathway B: Meta-directing effect of the protonated amino groups.
Diagram 3: General Experimental Workflow for Validating the Reaction Mechanism
Caption: Workflow for experimental validation of the reaction mechanism.
References
Safety Operating Guide
Proper Disposal of 3-(1-Aminoethyl)aniline: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(1-Aminoethyl)aniline is critical for ensuring laboratory safety and environmental protection. This compound, like other anilines, is classified as a hazardous substance and must be managed as hazardous waste. Under no circumstances should it be discarded down the drain or in regular solid waste streams. Adherence to institutional and regulatory protocols is mandatory.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. The following table summarizes key hazard classifications:
| Hazard Classification | Description |
| Skin Sensitization | May cause an allergic skin reaction upon contact. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. |
| Serious Eye Damage | Can cause irreversible damage to the eyes. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | Suspected of causing cancer. |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Toxicity | Very toxic to aquatic life. |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn at all times. This includes, but is not limited to:
-
Chemical splash goggles
-
Chemical-resistant gloves (Butyl, Neoprene, or Viton are recommended; Nitrile gloves are not recommended for aniline)[1]
-
A fully-buttoned lab coat
-
In some cases, a respirator may be necessary depending on the concentration and potential for aerosolization.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management service or your institution's Environmental Health and Safety (EHS) department. For small-scale laboratory spills or residual amounts, in-lab chemical degradation may be an option, but this must be performed with extreme caution and in accordance with all safety protocols.
1. Waste Collection and Storage:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2]
-
Containers: Use only approved, compatible, and clearly labeled hazardous waste containers.[3] The container should be made of a material that will not react with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Store the sealed waste container in a designated, cool, well-ventilated secondary containment area, away from incompatible materials such as strong acids and oxidizing agents.[2][3]
2. In-Laboratory Chemical Degradation (for small quantities, with caution):
A potential method for the degradation of aromatic amines is through oxidation with acidified potassium permanganate.[4][5]
-
Procedure:
-
In a suitable flask and within a fume hood, prepare a solution of the aromatic amine in 1.7 N sulfuric acid.
-
Slowly add a 0.2 M solution of potassium permanganate to the amine solution.
-
Allow the mixture to stand at room temperature for at least 8 hours.
-
After the reaction period, any excess permanganate should be reduced by the slow addition of a suitable reducing agent, such as sodium bisulfite, until the purple color disappears.
-
The final solution should be neutralized to a pH of approximately 7 with a dilute acid or base.
-
-
Important Considerations:
-
This procedure should only be performed by trained personnel.
-
The resulting mixture may still be considered hazardous waste and may require collection by a licensed disposal service. Consult your EHS department for guidance on the disposal of the final solution.
-
3. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial absorbent pad.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS department.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal company.[3]
-
Ensure all required documentation for the waste disposal is completed accurately.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(1-Aminoethyl)aniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(1-Aminoethyl)aniline in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Physicochemical Properties
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C8H12N2 | [4] |
| Molecular Weight | 136.20 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 51-56 °C | [3][4] |
| Boiling Point | 266.5 °C at 760 mmHg | [4] |
| Flash Point | 135.2 °C | [4] |
| Density | 1.056 g/cm³ | [4] |
GHS Hazard Information [3]
| Pictogram | Signal Word | Hazard Statement |
| GHS07 | Warning | H317: May cause an allergic skin reaction. |
Additional inferred hazards based on analogous compounds like aniline include acute toxicity (oral, dermal, inhalation), serious eye damage, and potential for organ damage through prolonged or repeated exposure[5][6].
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound and related aromatic amines, stringent use of appropriate PPE is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
Required Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Hands | Chemically resistant gloves (Nitrile gloves are suitable for short-term use; consult manufacturer for compatibility). | Prevents skin contact and absorption. Aromatic amines can be readily absorbed through the skin[7]. |
| Eyes/Face | Tight-fitting safety goggles and a face shield. | Protects against splashes, dust, and vapors which can cause serious eye irritation or damage[1][5]. |
| Body | Full-length laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure from accidental spills or contact[8]. |
| Respiratory | Use in a certified chemical fume hood or glove box. If vapors or dust are generated outside of a ventilated enclosure, a NIOSH-approved respirator with organic vapor cartridges is required. | Aromatic amines can be toxic if inhaled[5]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict experimental protocol is crucial for the safe handling of this compound.
Preparation and Handling Workflow
Experimental Protocol Details:
-
Pre-Experiment Preparation:
-
Thoroughly review this safety guide and any available safety data for this compound and other reagents.
-
Ensure a safety shower and eyewash station are readily accessible[8].
-
Don all required PPE as specified in the table above.
-
Prepare the work area within a certified chemical fume hood.
-
Assemble all necessary glassware, equipment, and reagents.
-
-
Handling the Compound:
-
Conduct all manipulations of solid and solutions of this compound within the chemical fume hood to minimize inhalation exposure.
-
When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure.
-
Avoid generating dust.
-
Use appropriate tools (spatulas, etc.) for transfers to prevent contamination.
-
Keep containers tightly sealed when not in use[9].
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully doff and dispose of contaminated gloves and other disposable PPE into a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[8].
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Aromatic amines are known to be toxic to aquatic life[2][7].
Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | * Collect in a clearly labeled, sealed, and compatible hazardous waste container. * Label as "Hazardous Waste" with the full chemical name. * Arrange for pickup by a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | * Place all contaminated solid waste in a designated, sealed hazardous waste bag or container. * Label appropriately for hazardous waste disposal. |
| Contaminated Glassware | * Rinse with a suitable solvent (e.g., acetone, ethanol) in the fume hood. * Collect the rinsate as hazardous liquid waste. * After initial rinsing, the glassware can be washed according to standard laboratory procedures. |
| Liquid Waste (solutions containing the compound) | * Collect in a sealed, properly labeled, and compatible hazardous waste container. * Do not mix with incompatible waste streams[10]. * Indicate all chemical components and their approximate concentrations on the waste label. * Do not dispose of down the drain [10]. |
Spill Management Protocol
-
Minor Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact the institution's environmental health and safety (EHS) department or emergency response team immediately.
-
Prevent the spill from entering drains.
-
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 95 129725-48-0 [sigmaaldrich.com]
- 4. This compound|lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
